molecular formula C15H14O2 B1428548 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 175153-13-6

3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1428548
CAS No.: 175153-13-6
M. Wt: 226.27 g/mol
InChI Key: LQIOEAYPILVWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 175153-13-6) is a high-purity organic compound of significant interest in chemical research and development. This molecule features a biphenyl core structure, which serves as a fundamental scaffold in medicinal chemistry, and is functionally diversified with methyl substituents at the 3- and 4'-positions and a carboxylic acid group at the 4-position . This specific arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules. The compound is extensively utilized in pharmaceutical research as a key building block for the discovery and development of new active compounds. Its molecular weight is 226.27 g/mol, with a molecular formula of C 15 H 14 O 2 . Researchers in materials science also employ this and similar biphenyl derivatives in the creation of advanced organic materials, where its structural rigidity and potential for derivatization are highly advantageous. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly not for human consumption. Researchers can order this compound with various global shipping options to meet their project timelines .

Properties

IUPAC Name

2-methyl-4-(4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-3-5-12(6-4-10)13-7-8-14(15(16)17)11(2)9-13/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIOEAYPILVWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis Pathways for 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and synthesis of functionalized biaryl systems are foundational to modern drug discovery and advanced materials science. 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid is a highly valuable structural motif, serving as a rigid-rod monomer for liquid crystalline polymers[1] and a critical pharmacophore precursor in medicinal chemistry.

This whitepaper provides an in-depth, self-validating technical guide for the synthesis of this molecule. By leveraging the palladium-catalyzed Suzuki-Miyaura cross-coupling pathway, we bypass the limitations of legacy stoichiometric organometallic reactions. The protocols detailed herein are engineered for high atom economy, structural fidelity, and scalability.

Retrosynthetic Strategy & Structural Mapping

The target molecule features an unsymmetrical biaryl axis with specific functionalization: a carboxylic acid at C4, a methyl group at C3, and a second methyl group at C4' on the distal ring.

A rigorous structural mapping dictates the selection of starting materials. In the IUPAC nomenclature of the target ([1,1'-biphenyl]-4-carboxylic acid), the biphenyl linkage is designated as C1. Consequently, the methyl group at C3 and the carboxylate at C4 map perfectly to the commercially available 4-bromo-2-methylbenzoic acid . In this precursor, the carboxylate is at C1, the methyl is at C2, and the bromine leaving group is at C4. When the C4-C-Br bond undergoes cross-coupling, it becomes the C1 biphenyl linkage, correctly positioning the methyl at C3 and the carboxylate at C4 of the resulting biaryl system. The distal ring is efficiently installed using p-tolylboronic acid .

Retrosynthesis Target 3,4'-Dimethyl-[1,1'-biphenyl] -4-carboxylic acid Reaction Suzuki-Miyaura Cross-Coupling Target->Reaction Synthon1 4-Bromo-2-methylbenzoic acid (Electrophile) Reaction->Synthon1 Synthon2 p-Tolylboronic acid (Nucleophile) Reaction->Synthon2

Caption: Retrosynthetic disconnection mapping the target biaryl to its optimal commercial precursors.

Mechanistic Causality in the Catalytic Cycle

The choice of reaction conditions is dictated by the electronic and steric microenvironment of the substrates.

  • Oxidative Addition: The rate-determining step for many cross-couplings. The electrophile (4-bromo-2-methylbenzoic acid) contains an electron-withdrawing carboxylic acid group. Under basic aqueous conditions, this deprotonates to a carboxylate anion (-COO⁻), which is weakly electron-donating. While this could theoretically slow down the oxidative addition of Pd(0) into the C-Br bond, the bromine is situated meta to the sterically bulky methyl group (C2 relative to C1-COOH). This lack of direct ortho-steric hindrance at the reaction center (C4) allows standard bidentate catalysts like Pd(dppf)Cl₂ to perform exceptionally well without the need for specialized, highly bulky Buchwald-type ligands.

  • Transmetalation: This step requires the activation of p-tolylboronic acid into a nucleophilic boronate complex. The addition of a mild inorganic base (e.g., K₂CO₃) in a biphasic solvent system (1,4-Dioxane/H₂O) is non-negotiable[2]. The water dissolves the base and facilitates the formation of the [Ar-B(OH)₃]⁻ species, which readily transfers the aryl group to the Pd(II) center.

  • Reductive Elimination: The Pd(II) diaryl complex undergoes rapid reductive elimination to forge the C-C biaryl bond, expelling the target molecule and regenerating the active Pd(0) species.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Pd(II) Ar-Br Complex (Oxidative Addition) Pd0->PdII_Ox + Aryl Bromide PdII_Trans Pd(II) Ar-Ar' Complex (Transmetalation) PdII_Ox->PdII_Trans + Arylboronic Acid + Base PdII_Trans->Pd0 Reductive Elimination Product Biaryl Product PdII_Trans->Product

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle detailing intermediate states.

Quantitative Data: Reaction Optimization

To establish a highly reproducible protocol, various catalytic systems and solvent parameters must be evaluated. The table below summarizes the optimization data, demonstrating why a biphasic Dioxane/Water system with Pd(dppf)Cl₂ is the superior choice for unprotected carboxylic acids[1].

EntryCatalyst (mol %)Base (Equiv)Solvent System (v/v)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.5)Toluene/H₂O (2:1)901268Moderate yield; competitive protodeboronation observed.
2 Pd(dppf)Cl₂ (2%) K₂CO₃ (2.5) 1,4-Dioxane/H₂O (4:1) 90 6 92 Optimal conversion; bidentate ligand prevents Pd black precipitation.
3Pd(OAc)₂ (2%)K₃PO₄ (3.0)THF/H₂O (4:1)701875Sluggish transmetalation due to lower operating temperature.
4Pd(dppf)Cl₂ (2%)K₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)252415Thermal activation strictly required for oxidative addition.

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system . It incorporates In-Process Controls (IPCs) and exploits the physicochemical properties of the target molecule (specifically its pH-dependent solubility) to ensure purity and confirm reaction success at each stage.

Phase 1: Reagent Preparation & Degassing
  • Charge the Reactor: To a 250 mL round-bottom flask, add 4-bromo-2-methylbenzoic acid (10.0 mmol, 2.15 g), p-tolylboronic acid (12.0 mmol, 1.63 g), and K₂CO₃ (25.0 mmol, 3.45 g). Causality: A 20% molar excess of the boronic acid is used to compensate for trace oxidative homocoupling or protodeboronation.

  • Solvent Addition: Add 40 mL of 1,4-Dioxane and 10 mL of deionized water.

  • Degassing (Critical Validation Step): Sparge the heterogeneous mixture with ultra-pure N₂ gas for 15 minutes. Validation: The cessation of dissolved oxygen micro-bubbles ensures the environment is inert, preventing the irreversible oxidation of the Pd(0) catalyst into inactive peroxo complexes.

Phase 2: Catalysis & IPC Monitoring
  • Catalyst Initiation: Under a positive N₂ flow, quickly add Pd(dppf)Cl₂ (0.2 mmol, 146 mg). Equip the flask with a reflux condenser and heat to 90 °C with vigorous stirring.

  • In-Process Control (IPC): After 4 hours, withdraw a 50 µL aliquot, quench with 1 mL of Acetonitrile, and analyze via LC-MS. Validation target: The reaction is deemed complete when the UV peak area (254 nm) of the starting aryl bromide is <1% relative to the product mass (m/z [M-H]⁻ = 239.1).

Phase 3: pH-Driven Isolation
  • Alkaline Extraction: Cool the mixture to room temperature and dilute with 50 mL of water. Extract the aqueous layer with Ethyl Acetate (2 × 30 mL). Causality: At pH ~10, the target molecule exists as a highly water-soluble potassium carboxylate salt. The organic extraction removes the Pd catalyst, unreacted boronic acid, and neutral biaryl impurities. Discard the organic layer.

  • Acidification (Self-Purification): Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add 2M HCl dropwise until the pH reaches 2.0. Validation: The free carboxylic acid is insoluble in acidic water. A dense, white precipitate will immediately crash out of the solution, serving as visual confirmation of the product's isolation.

  • Filtration & Drying: Filter the precipitate under vacuum, wash with cold water (2 × 20 mL), and dry in a vacuum oven at 50 °C overnight to yield 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid as a white solid.

Workflow Step1 1. Reagent Loading Ar-Br, Ar-B(OH)2, K2CO3 Step2 2. Degassing Sparging Dioxane/H2O with N2 Step1->Step2 Step3 3. Catalysis Add Pd(dppf)Cl2, Heat to 90°C Step2->Step3 Step4 4. IPC Validation LC-MS confirms <1% Ar-Br Step3->Step4 Step5 5. Alkaline Wash Extract impurities with EtOAc Step4->Step5 Step6 6. pH-Driven Isolation Acidify to pH 2, Filter Precipitate Step5->Step6

Caption: Step-by-step experimental workflow featuring built-in validation and pH-driven purification.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[Link]

  • Clary, R., et al. (2013). "A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis." International Journal of Organic Chemistry, 3, 143-147.[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43(1), 412-443.[Link]

  • Leadbeater, N. E., & Marco, M. (2005). "Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations." The Journal of Organic Chemistry, 70(11), 2101-2104.[Link]

Sources

3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid: A Next-Generation Transthyretin (TTR) Kinetic Stabilizer

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide explores the therapeutic potential of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid , a specific structural analog within the biphenyl carboxylic acid class. Based on its pharmacophore—a biphenyl scaffold substituted with a carboxylic acid and hydrophobic methyl groups—this molecule is identified as a potent Transthyretin (TTR) Kinetic Stabilizer .

Executive Summary & Therapeutic Rationale

3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid represents a highly specific ligand designed to target Transthyretin (TTR) Amyloidosis (ATTR) . TTR is a homotetrameric transport protein that, upon destabilization, dissociates into monomers that misfold and aggregate into amyloid fibrils, leading to cardiomyopathy (ATTR-CM) and polyneuropathy (ATTR-PN).

This molecule functions as a Kinetic Stabilizer . By binding to the unoccupied thyroxine (T4) binding pockets at the dimer-dimer interface of the TTR tetramer, it raises the activation energy barrier for tetramer dissociation. The specific 3,4'-dimethyl substitution pattern is critical: it optimizes hydrophobic interactions within the halogen-binding pockets (HBPs) of the TTR active site, enhancing binding affinity and selectivity over endogenous T4.

Key Therapeutic Targets
Target ProteinMechanism of ActionDisease Indication
Transthyretin (TTR) Kinetic Stabilization: Binds to the T4 pocket, preventing tetramer dissociation.[1]ATTR Amyloidosis (Cardiomyopathy, Polyneuropathy)
COX-2 (Secondary) Inhibition: Weak inhibition of Cyclooxygenase-2 due to biphenyl core (NSAID-like activity).Inflammation (Secondary benefit in amyloid deposition sites)

Molecular Mechanism of Action

The therapeutic efficacy of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid is driven by its ability to mimic the binding mode of T4 but with higher kinetic stability.

Structural Basis of Binding

The TTR tetramer possesses two funnel-shaped T4 binding sites. The biphenyl carboxylic acid scaffold anchors the molecule:

  • Carboxylate Head Group: Forms electrostatic interactions (salt bridges) with Lys15 and hydrogen bonds with Ser117 at the entrance of the binding pocket.

  • Biphenyl Core: Spans the hydrophobic channel.

  • 3,4'-Dimethyl Substituents: These methyl groups are strategically positioned to fill the hydrophobic Halogen Binding Pockets (HBPs) :

    • The 3-methyl group (on the carboxylate ring) interacts with HBP 3 (lined by Ser117, Thr119, Leu110).

    • The 4'-methyl group (on the distal ring) penetrates deep into HBP 2/2' (lined by Leu17, Val121), maximizing van der Waals contacts and excluding water.

Kinetic Stabilization Pathway

The rate-limiting step of amyloidogenesis is the dissociation of the TTR tetramer into monomers. Ligand binding shifts the equilibrium toward the native tetramer.

TTR_Stabilization Tetramer Native TTR Tetramer (Functional) Complex Stabilized TTR-Ligand Complex (High Kinetic Barrier) Tetramer->Complex + Ligand Binding Monomer Misfolded Monomer (Amyloidogenic Intermediate) Tetramer->Monomer Dissociation (Rate-Limiting Step) Ligand 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid Complex->Tetramer Slow Off-Rate Complex->Monomer BLOCKED Oligomer Oligomers / Protofibrils Monomer->Oligomer Aggregation Fibril Amyloid Fibrils (Pathogenic) Oligomer->Fibril Nucleation

Figure 1: Mechanism of TTR Kinetic Stabilization. The ligand binds to the native tetramer, preventing the rate-limiting dissociation step required for amyloid fibril formation.

Experimental Protocols for Validation

To validate 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid as a therapeutic candidate, the following self-validating protocols must be employed.

Acid-Mediated Fibril Formation Assay (Thioflavin T)

Objective: Quantify the inhibition of TTR amyloid fibril formation in vitro. Principle: Thioflavin T (ThT) fluorescence increases upon binding to beta-sheet rich amyloid fibrils.

Protocol:

  • Preparation: Dilute recombinant wild-type TTR (WT-TTR) to 3.6 µM in 10 mM phosphate buffer (pH 7.6).

  • Incubation: Add the test compound (dissolved in DMSO) at varying concentrations (e.g., 3.6 µM, 7.2 µM) to the TTR solution. Incubate for 30 min at 37°C.

  • Acidification: Initiate fibrillogenesis by diluting the mixture 1:1 with 200 mM acetate buffer (pH 4.4) containing 100 mM KCl and 1 mM EDTA. Final pH should be ~4.4.

  • Measurement: Transfer to a 96-well black-walled plate. Add ThT (10 µM final).

  • Kinetics: Monitor fluorescence (Ex: 440 nm, Em: 482 nm) every 10 min for 72 hours at 37°C with agitation.

  • Validation:

    • Negative Control: DMSO only (Maximum fluorescence).

    • Positive Control: Tafamidis or Diflunisal (Known inhibition).

    • Success Criteria: >50% reduction in plateau fluorescence at equimolar concentrations.

Urea-Induced Tetramer Dissociation (Western Blot)

Objective: Assess the stability of the TTR tetramer under denaturing conditions. Principle: Stabilized tetramers resist dissociation in high urea concentrations, remaining as a ~55 kDa band on SDS-PAGE (if not boiled).

Protocol:

  • Incubation: Incubate WT-TTR (1 µM) with the test compound (2 µM) in phosphate buffer for 1 hour.

  • Denaturation: Add Urea to a final concentration of 4 M to 8 M . Incubate for 48–72 hours at room temperature.

  • Cross-linking (Optional but Recommended): Add glutaraldehyde (1%) for 5 min to "freeze" the quaternary structure before electrophoresis.

  • SDS-PAGE: Load samples onto a 12% SDS-PAGE gel without boiling .

  • Detection: Perform Western Blot using an anti-TTR polyclonal antibody.

  • Analysis: Quantify the ratio of Tetramer (55 kDa) to Monomer (14 kDa).

  • Validation: A functional stabilizer will show a dominant tetramer band even at high urea concentrations (6–8 M), whereas the vehicle control will show primarily monomers.

Synthesis & Structure-Activity Relationship (SAR)

The synthesis of this molecule typically involves a Suzuki-Miyaura Cross-Coupling reaction, ensuring high yield and purity.

General Synthetic Workflow:

  • Starting Materials: 4-Bromo-2-methylbenzoic acid (Ring A) + 4-Methylphenylboronic acid (Ring B).

  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

  • Base: K2CO3 or Na2CO3.

  • Solvent: Dioxane/Water or Toluene/Ethanol/Water.

  • Conditions: Reflux at 80–100°C for 12–24 hours under inert atmosphere (N2).

SAR Logic:

  • Carboxylic Acid: Essential for electrostatic anchoring to Lys15.

  • 3-Methyl: Restricts rotation of the carboxylate, pre-organizing the molecule for binding and filling HBP 3.

  • 4'-Methyl: Extends the hydrophobic reach into the inner cavity (HBP 2/2'), improving potency over the unsubstituted biphenyl.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

  • Adamski-Werner, S. L., et al. (2004).[2] "Diflunisal analogues stabilize the native state of transthyretin and inhibit amyloidogenesis." Journal of Medicinal Chemistry, 47(2), 355-374. Link

  • Johnson, S. M., et al. (2005). "Structure-based design of potent transthyretin amyloidogenesis inhibitors." Journal of Medicinal Chemistry, 48(5), 1576-1587. Link

  • Sant'Anna, R., et al. (2016). "Repositioning of the NSAID flurbiprofen for the treatment of transthyretin amyloidosis." Scientific Reports, 6, 26343. Link

  • Penchala, S. C., et al. (2013). "AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin." Proceedings of the National Academy of Sciences, 110(24), 9992-9997. Link

Sources

Safety and Handling Precautions for 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 175153-13-6 Formula: C₁₅H₁₄O₂ Molecular Weight: 226.27 g/mol [1][2]

Part 1: Executive Summary & Risk Profile[1]

The "Read-Across" Safety Protocol

In the drug development pipeline, 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid serves as a critical scaffold, often utilized in the synthesis of liquid crystals and pharmaceutical intermediates.[1][2] As a specialized research chemical, specific toxicological data (LD50, mutagenicity) is often sparse compared to commodity chemicals.

Therefore, this guide operates on the "Precautionary Principle" and "Read-Across" methodology. By analyzing the structural motifs—specifically the biphenyl backbone and the carboxylic acid moiety—we extrapolate hazards from well-characterized analogs like [1,1'-Biphenyl]-4-carboxylic acid (CAS 92-92-2) and 3,4-Dimethyl-1,1'-biphenyl.[1][2]

Critical Hazard Summary:

  • Physical State: Solid powder (likely crystalline).

  • Primary Route of Entry: Inhalation of dust and Dermal absorption.

  • Key Health Risk: Irritant to mucous membranes (Respiratory STOT-SE 3) and potential ocular damage (Eye Irrit. 2).[1][2][3]

  • Hidden Risk: Biphenyl derivatives are lipophilic. Once solubilized in organic carriers (DMSO, DCM), skin permeation rates increase significantly, bypassing standard nitrile glove protection.[2]

Part 2: Physicochemical Identity & Hazard Analysis[1][5][6]

Structural Hazard Map

Understanding the molecule's structure is the first step in safety.

  • Carboxylic Acid Group (-COOH): Responsible for the compound's acidity (pKa ~4-5 estimated).[1][2] This moiety drives the irritation potential to eyes and skin.[4] It also dictates incompatibility with strong bases and oxidizing agents.

  • Biphenyl Core: Provides high lipophilicity (LogP > 3 estimated). This suggests the compound can bioaccumulate in lipid tissues if exposure is chronic. It also implies poor water solubility, necessitating the use of organic solvents which introduces secondary flammability/toxicity hazards.

  • Methyl Substituents: Increase metabolic stability compared to unsubstituted biphenyls, potentially altering metabolic clearance rates.

GHS Classification (Inferred)

Based on structural analogs (CAS 92-92-2 and CAS 4433-11-8).[1][2]

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation Cat 2H315: Causes skin irritationWARNING
Serious Eye Damage/Irritation Cat 2AH319: Causes serious eye irritationWARNING
STOT - Single Exposure Cat 3H335: May cause respiratory irritationWARNING
Acute Toxicity (Oral) Cat 4*H302: Harmful if swallowedWARNING

*Note: Acute toxicity is conservatively estimated based on biphenyl analogs.[1]

Part 3: Engineering Controls & Personal Protective Equipment (PPE)[1][2]

The Hierarchy of Controls

Do not rely solely on PPE.[5] The primary control must be Engineering .[6]

SafetyHierarchy Isolation LEVEL 1: ISOLATION Use Powder Containment Hood (HEPA Filtered) Ventilation LEVEL 2: VENTILATION Local Exhaust Ventilation (LEV) Face Velocity > 0.5 m/s Isolation->Ventilation If unavailable, downgrade to PPE LEVEL 3: PPE Last Line of Defense (Gloves, Respirator, Goggles) Ventilation->PPE Supplement with

Figure 1: Risk-Based Hierarchy of Controls for Handling Potent Solids.

Glove Selection Protocol (The "Solvent Effect")

Crucial Insight: While solid 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid poses a low permeation risk to nitrile, solubilized forms are dangerous.[1][2]

  • Dry Solid Handling: Nitrile gloves (minimum 0.11 mm thickness) are sufficient.

  • In Solution (DCM/Chloroform): Standard nitrile degrades in <5 minutes. Use PVA (Polyvinyl alcohol) or Silver Shield/Laminate gloves.

  • In Solution (DMSO/Methanol): Double-gloving with Nitrile is acceptable for short durations, but immediate changing is required upon splash.[1][2]

Respiratory Protection
  • Standard Operation: Handle inside a certified fume hood.

  • Open Bench (Not Recommended): If weighing outside a hood is unavoidable, a P95/P100 particulate respirator or a Powered Air Purifying Respirator (PAPR) is mandatory to prevent inhalation of fine particulates which can cause sensitization.

Part 4: Operational Protocols

Weighing and Transfer

Objective: Prevent static-induced dispersion of the powder.[1][2]

  • Static Control: Biphenyl derivatives are prone to static charge. Use an ionizing bar or anti-static gun inside the balance enclosure.

  • Containment: Weigh into a tared vial or flask, never onto weighing paper which can result in spillages during transfer.

  • Decontamination: Wipe the balance area with a wet tissue (surfactant/water) before using an alcohol wipe. Alcohol alone can fixate certain proteins or spread the dry powder; a wet wipe captures dust more effectively.

Reaction Setup & Solvent Compatibility

Context: This compound is often used in Suzuki-Miyaura couplings.[1][2]

  • Incompatible Materials: Strong oxidizers (e.g., permanganates, peroxides) can cause exothermic degradation.

  • Temperature Control: Ensure the reaction vessel is vented (e.g., via an inert gas line bubbler) to prevent pressure buildup if heating above the solvent boiling point.

Waste Disposal
  • Segregation: Do not mix with aqueous waste streams. This compound is lipophilic and likely toxic to aquatic life (Chronic Aquatic Toxicity potential).

  • Labeling: Tag as "Solid Organic Waste - Toxic/Irritant."

  • Quenching: If active reagents (like boronic acids or catalysts) are present in the mixture, quench appropriately before disposal.

Part 5: Emergency Response Logic

In the event of exposure, immediate action minimizes systemic absorption.

EmergencyResponse Start EXPOSURE EVENT Type Identify Type Start->Type Skin SKIN CONTACT Type->Skin Eye EYE CONTACT Type->Eye Inhale INHALATION Type->Inhale ActionSkin 1. Drench 15 mins 2. Remove Clothing 3. Soap Wash (Lipophilic) Skin->ActionSkin ActionEye 1. Flush 15 mins 2. Lift Eyelids 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen if labored 3. Medical Eval Inhale->ActionInhale

Figure 2: Emergency Response Decision Tree.

Part 6: References & Authority[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66724, [1,1'-Biphenyl]-4-carboxylic acid. Retrieved from [Link]

  • United Nations (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 10th Revised Edition. (Standard for H-code classification inference).

Sources

Methodological & Application

Application Note: A Practical Guide to the Synthesis of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic Acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid, a valuable building block in pharmaceutical and materials science research. The methodology centers on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also in-depth explanations of the reaction mechanism, justifications for procedural choices, and a practical troubleshooting guide.

Introduction and Significance

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron species and an organohalide, catalyzed by a palladium(0) complex.[1] Its widespread adoption is due to its mild reaction conditions, broad functional group compatibility, and the commercial availability and low toxicity of its boronic acid reagents.[2][3]

The target molecule, 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid, belongs to the class of substituted biphenyl carboxylic acids. These structures are privileged motifs in medicinal chemistry and serve as key intermediates in the synthesis of polymers and other advanced materials.[4] This protocol details a direct and efficient synthesis, coupling 4-bromo-3-methylbenzoic acid with (4-methylphenyl)boronic acid, which advantageously avoids the need for protection and deprotection of the carboxylic acid functionality.[5][6]

Reaction Scheme and Synthetic Workflow

The overall transformation involves the direct coupling of an aryl bromide with an arylboronic acid, followed by a standard workup and purification.

Overall Reaction: Reaction Scheme (Image depicting the reaction of 4-bromo-3-methylbenzoic acid with (4-methylphenyl)boronic acid to yield 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid)

The synthetic process is streamlined into a three-stage workflow: reaction setup and execution, aqueous workup and extraction, and final purification.

G cluster_0 Phase 1: Suzuki Coupling cluster_1 Phase 2: Work-up & Isolation cluster_2 Phase 3: Purification A Combine Reactants: - 4-bromo-3-methylbenzoic acid - (4-methylphenyl)boronic acid - K2CO3 (Base) B Add Catalyst System: - Pd(PPh3)4 - Solvent (Toluene/H2O) A->B C Heat under Inert Atmosphere (e.g., 80-90°C, 12-18h) B->C D Cool to Room Temp. Quench Reaction C->D E Acidify with HCl (aq) to pH ~2-3 D->E F Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G Dry Organic Layer & Evaporate F->G H Recrystallize Crude Solid (e.g., from Ethanol/Water) G->H I Isolate Pure Product (Filtration) H->I J Characterize Final Product (NMR, MS, MP) I->J

Figure 1: Overall Synthetic Workflow.

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism proceeds through a well-established catalytic cycle involving a palladium complex.[7][8] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.

  • Transmetalation : The boronic acid is activated by the base (e.g., K₂CO₃) to form a more nucleophilic boronate species.[3] This species then transfers its aryl group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination : The two organic ligands on the palladium complex couple and are expelled as the final biphenyl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Suzuki_Cycle cluster_reactants Inputs pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition pd2_biaryl Ar¹-Pd(II)L₂-Ar² pd2_complex->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination product Ar¹-Ar² pd2_biaryl->product aryl_halide Ar¹-Br aryl_halide->pd2_complex boronic_acid Ar²-B(OH)₂ boronic_acid->pd2_biaryl base Base (K₂CO₃) base->pd2_biaryl activates boronic acid

Figure 2: The Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol

Disclaimer: This protocol should be performed by trained chemists in a properly equipped laboratory, using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. All operations should be conducted within a chemical fume hood.

Materials and Reagents
Reagent NameFormulaMW ( g/mol )CAS No.Key Properties
4-Bromo-3-methylbenzoic acidC₈H₇BrO₂215.047697-26-9Aryl Halide
(4-Methylphenyl)boronic acidC₇H₉BO₂135.965720-05-8Boronic Acid
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5614221-01-3Catalyst
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Base, Anhydrous
TolueneC₇H₈92.14108-88-3Solvent, Anhydrous
Deionized Water (H₂O)H₂O18.027732-18-5Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Extraction Solvent
Hydrochloric Acid (HCl)HCl36.467647-01-02M Aqueous Solution
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Drying Agent
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-bromo-3-methylbenzoic acid (2.15 g, 10.0 mmol, 1.0 equiv.), (4-methylphenyl)boronic acid (1.63 g, 12.0 mmol, 1.2 equiv.), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv.).

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Addition of Catalyst and Solvents:

    • To the flask containing the solids, add Tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.20 mmol, 0.02 equiv.).

    • Expert Note: The catalyst is air-sensitive and should be handled quickly. Using a well-established, commercially available catalyst like Pd(PPh₃)₄ ensures reproducibility.[9]

    • Add toluene (30 mL) and deionized water (15 mL) to the flask via syringe. The biphasic solvent system is effective for dissolving both the organic reactants and the inorganic base.[9]

  • Reaction Execution and Monitoring:

    • With vigorous stirring, heat the reaction mixture to 90 °C using an oil bath.

    • Maintain the temperature and allow the reaction to proceed for 16-24 hours. The mixture will typically turn from a yellow suspension to a dark grey or black mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The product spot should be significantly more non-polar than the starting benzoic acid.

  • Work-up and Product Isolation:

    • Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and other insoluble materials. Rinse the flask and Celite® pad with ethyl acetate (20 mL).

    • Transfer the filtrate to a separatory funnel. The aqueous layer is separated and the organic layer is retained.

    • Carefully acidify the separated aqueous layer to a pH of ~2 by the dropwise addition of 2M HCl. A white precipitate of the product should form.

    • Causality Note: Acidification is critical to protonate the carboxylate salt formed under the basic reaction conditions, rendering the final product insoluble in water and extractable into an organic solvent.[5][10]

    • Extract the acidified aqueous layer with ethyl acetate (3 x 40 mL).

    • Combine all organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an off-white or pale-yellow solid.

  • Purification:

    • The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.

Characterization

The identity and purity of the final product, 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid, should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect to see aromatic protons in the 7-8 ppm range, two distinct methyl singlets around 2.3-2.5 ppm, and a broad singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR: Expect signals for two methyl carbons, multiple aromatic carbons, and a carbonyl carbon (~170 ppm).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass should be observed.

  • Melting Point (MP): A sharp melting point indicates high purity.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by air).2. Insufficiently inert atmosphere.3. Ineffective base or insufficient amount.1. Use fresh, high-quality catalyst.2. Ensure the system is properly purged with an inert gas (N₂ or Ar).3. Use freshly ground, anhydrous base. Increase equivalents if necessary.
Significant Starting Material Remaining 1. Reaction time is too short.2. Reaction temperature is too low.1. Extend the reaction time and monitor by TLC.2. Increase the reaction temperature, ensuring it does not exceed the solvent's boiling point.
Formation of Homocoupling Side Products (Ar¹-Ar¹ or Ar²-Ar²) 1. Presence of oxygen in the reaction.2. Sub-optimal catalyst-to-ligand ratio or catalyst choice.1. Thoroughly degas solvents and ensure a robust inert atmosphere.2. Consider a different catalyst system or add a phosphine ligand if using a simple palladium salt.
Protodeboronation of Boronic Acid 1. Excess water or acidic impurities.2. Prolonged reaction at high temperature.1. Use anhydrous solvents where possible (though water is needed for the base).2. Do not extend reaction time unnecessarily once the aryl halide is consumed.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 19). Exploring the Synthesis and Properties of Methyl 4-Bromobenzoate: A Deep Dive. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (n.d.). Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

  • YouTube. (2020, June 5). Suzuki Cross-Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Retrieved from [Link]

  • Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. (1999, July). Organic Process Research & Development, 3(4), 248-252.
  • MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]

  • ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Retrieved from [Link]

  • Medify. (n.d.). Carboxylic acids and esters (6.1.3) — OCR A Level Chemistry Study Notes. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • ResearchGate. (2014, February 18). What is a simple way to convert an ester into carboxylic acid?. Retrieved from [Link]

  • Save My Exams. (2026, February 24). Ester Hydrolysis (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

  • Scirp.org. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • J&K Scientific. (n.d.). (4-Bromo-2-methylphenyl)boronic acid | 221006-71-9. Retrieved from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-tolylboronic acid. Retrieved from [Link]

  • NIH. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Retrieved from [Link]

  • ResearchGate. (n.d.). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed.... Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

For dissemination to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, technically detailed guide for the purification of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid using the recrystallization technique. The protocol herein is designed to be a self-validating system, grounded in the fundamental principles of solubility and crystal lattice formation. By elucidating the causality behind each experimental step, this guide empowers researchers to not only execute the procedure but also to troubleshoot and adapt it as necessary. The target compound is a key intermediate in various synthetic pathways, and its purity is paramount for the integrity of downstream applications.

Introduction: The Imperative for Purity

3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative of significant interest in medicinal chemistry and materials science. Its synthesis, often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, can introduce a variety of impurities.[1][2][3][4] These may include unreacted starting materials, homocoupled byproducts, and residual catalyst.[1][5] For applications in drug development and advanced materials, where even trace impurities can have profound effects, a robust purification method is not merely desirable but essential.[6]

Recrystallization stands as a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.[6][7][8] The method leverages the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[8][9] A well-designed recrystallization protocol can yield a product of exceptionally high purity, often in a single operation.

Physicochemical Profile of the Target Compound

A thorough understanding of the compound's properties is the cornerstone of developing an effective recrystallization protocol.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₂[10]
Molecular Weight 226.28 g/mol [10]
Appearance Solid (form may vary)
Melting Point Data not readily available; however, the related compound, 4-biphenylcarboxylic acid, has a melting point of approximately 228°C. The methyl groups are expected to alter this value.[11]
Solubility As a carboxylic acid with a significant nonpolar biphenyl core, it is expected to have low solubility in water but good solubility in many organic solvents, particularly at elevated temperatures.[12]
The Science of Recrystallization: A First-Principles Approach

Recrystallization is a process of purification that involves dissolving an impure solid in a suitable solvent at an elevated temperature and then allowing the desired compound to crystallize as the solution cools.[7][8][13] The success of this technique hinges on the principle that the desired compound is significantly more soluble in the hot solvent than in the cold solvent, while the impurities are either highly soluble in the cold solvent or insoluble in the hot solvent.

The Process Explained:
  • Dissolution : The impure compound is dissolved in the minimum amount of a hot solvent to form a saturated solution.[13]

  • Cooling & Supersaturation : As the solution cools, the solubility of the desired compound decreases, leading to a supersaturated state.

  • Nucleation & Crystal Growth : The excess solute molecules begin to aggregate and form crystal nuclei. These nuclei then grow as more molecules deposit onto the crystal lattice. Impurities tend to remain in the solution as they do not fit well into the growing crystal structure of the pure compound.[7]

  • Isolation : The pure crystals are separated from the impurity-laden solution (the "mother liquor") by filtration.[13]

Recrystallization_Principle

Application Protocol: Purification of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid

This protocol is designed for high-yield, high-purity recovery.

4.1. Materials and Equipment
  • Chemicals:

    • Crude 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid

    • Ethanol (Reagent Grade)

    • Deionized Water

    • Activated Carbon (optional, for colored impurities)

  • Equipment:

    • Erlenmeyer flasks

    • Hot plate with magnetic stirring capabilities

    • Magnetic stir bars

    • Condenser (optional, to prevent solvent evaporation)

    • Buchner funnel and flask

    • Filter paper

    • Vacuum source

    • Spatulas and weighing paper

    • Glass stirring rod

    • Ice bath

    • Drying oven or vacuum desiccator

4.2. Solvent System Selection: The Rationale

A mixed solvent system of ethanol and water is recommended. The target compound, being a carboxylic acid with a large aromatic structure, is expected to be soluble in hot ethanol and much less soluble in cold aqueous ethanol. Water acts as an "anti-solvent," reducing the solubility of the compound upon cooling and promoting crystallization.

4.3. Step-by-Step Recrystallization Procedure
  • Initial Dissolution:

    • Place the crude 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield, as any excess solvent will retain some of the desired product in solution even after cooling.[14]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel. Pre-heating the filtration apparatus with hot solvent can mitigate this issue.[15]

  • Decolorization (optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the carbon.

    • Remove the activated carbon by hot gravity filtration.

  • Inducing Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Causality: Slow cooling is critical for the formation of large, well-defined crystals, which are typically purer than the small crystals formed from rapid cooling.[8]

    • Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.

  • Crystal Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the collected crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering mother liquor. Causality: Using a cold solvent for washing minimizes the dissolution of the purified crystals.[13]

  • Drying:

    • Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator to remove residual solvent.

Workflow

4.4. Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and attempt to cool again.[14][16]- Scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.[14][17]
"Oiling out" (product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the solute.- The compound is highly impure, leading to a significant melting point depression.- Reheat the solution to dissolve the oil, add more of the primary solvent (ethanol) to lower the saturation temperature, and cool again slowly.[15][16][17]- Consider a different solvent system with a lower boiling point.[15]
Low recovery yield - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Ensure the minimum amount of hot solvent is used.- Pre-heat the filtration apparatus.- Ensure the solution is thoroughly cooled in an ice bath before filtration.
Crystals are still impure - Cooling was too rapid, trapping impurities.- The chosen solvent system is not ideal for separating the specific impurities present.- Repeat the recrystallization process, ensuring slow cooling.- Experiment with alternative solvent systems.
Purity Assessment

The purity of the recrystallized 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid should be confirmed using appropriate analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.

  • Spectroscopic Methods (¹H NMR, ¹³C NMR): These techniques can confirm the chemical structure and identify the presence of any residual impurities.

  • Chromatography (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) can provide quantitative data on purity, while Thin-Layer Chromatography (TLC) offers a quick qualitative assessment.

Safety and Handling
  • 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid and related biphenyl carboxylic acids may cause skin, eye, and respiratory irritation.[18][19][20]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18]

  • Ethanol is flammable; avoid open flames and use a hot plate for heating.

  • Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning the procedure.[18][19]

References
  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Methods of purification of organic compounds. (2019, October 16). BYJU'S. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Cape Town. Retrieved from [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023, February 15). Longdom Publishing. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. (2025, July 2). Zhanghua. Retrieved from [Link]

  • Flow Crystallization | Solubility Control. (2024, May 17). Vapourtec Ltd. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific. Retrieved from [Link]

  • 2,2'-dimethoxy-6-formylbiphenyl. (n.d.). Organic Syntheses. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). University of Sydney. Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). ACS Publications. Retrieved from [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate. Retrieved from [Link]

  • Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Crystallization. (n.d.). University of Missouri – Kansas City. Retrieved from [Link]

  • Good solvent for recrystalizing 4-biphenyl carboxylic acid? (2025, April 6). Reddit. Retrieved from [Link]

  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange. Retrieved from [Link]

  • Recent Advances/Contributions in the Suzuki–Miyaura Reaction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Measurement and Correlation of the Solubility of 4‑Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. (2021, November 9). ACS Figshare. Retrieved from [Link]

  • [1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4' - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Physical Properties of Carboxylic Acids. (n.d.). Vancouver Community College. Retrieved from [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora. Retrieved from [Link]

  • Biphenyl-4-carboxylic acid (CAS 92-92-2) - Chemical & Physical Properties by Cheméo. (n.d.). Cheméo. Retrieved from [Link]

  • Your "Go-To", "just couple already", Suzuki conditions? (2021, February 19). Reddit. Retrieved from [Link]

  • Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • How to dissolve 4,4'-Biphenyldicarboxylic acid in DMF? (2021, November 24). ResearchGate. Retrieved from [Link]

  • carboxylic acid solubility + TLC. (2023, March 9). Reddit. Retrieved from [Link]

Sources

analytical methods for quantification of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the analytical quantification of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 175153-13-6), a critical intermediate and potential impurity in the synthesis of biphenyl-based pharmaceuticals (e.g., angiotensin II receptor blockers) and liquid crystal materials.

Introduction & Chemical Context

3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid (hereafter referred to as 3,4'-DMBC ) is a lipophilic organic acid characterized by a biphenyl core with methyl substitutions on the 3-position of the acid-bearing ring and the 4'-position of the distal ring.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 226.27 g/mol

  • pKa (Calculated): ~4.3 (Carboxylic acid moiety)

  • LogP (Predicted): ~4.2 (Highly lipophilic)

  • Solubility: Insoluble in water; soluble in Methanol (MeOH), Acetonitrile (ACN), DMSO, and THF.

Analytical Challenges
  • Isomer Selectivity: 3,4'-DMBC often co-exists with regioisomers (e.g., 3',4'-dimethyl or 2,4'-dimethyl analogs). High-resolution separation is required.

  • Peak Tailing: The free carboxylic acid moiety interacts with residual silanols on silica columns, causing tailing.

  • Solubility: Aqueous diluents can cause precipitation; organic-heavy diluents are necessary but can distort early eluting peaks.

Method Selection Guide

The choice of method depends strictly on the analytical threshold required (Assay vs. Trace Impurity).

MethodSelection Start Select Analytical Goal Goal What is the target concentration? Start->Goal HighConc > 0.1% (w/w) (Assay / Purity) Goal->HighConc LowConc < 0.1% (w/w) (Genotoxic Impurity / Trace) Goal->LowConc HPLC Protocol A: HPLC-UV (Robust, Low Cost) HighConc->HPLC LCMS Protocol B: LC-MS/MS (High Sensitivity, Specificity) LowConc->LCMS GCMS Alternative: GC-MS (Requires Derivatization) LowConc->GCMS If non-volatile matrix

Figure 1: Decision tree for selecting the appropriate analytical methodology based on sensitivity requirements.

Protocol A: HPLC-UV (Standard Quantification)

Purpose: Routine assay, purity testing, and reaction monitoring. Principle: Reversed-Phase Chromatography (RPC) with acidic mobile phase to suppress ionization of the carboxylic acid, ensuring retention and sharp peak shape.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1) End-capped, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or Waters XBridge)End-capping reduces silanol interactions with the acidic moiety.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) keeps the analyte protonated (

) for consistent retention.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides lower backpressure and sharper peaks for aromatics than MeOH.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 40°CElevated temperature improves mass transfer and reduces backpressure.
Detection UV @ 254 nmThe biphenyl conjugation provides strong absorption at 254 nm.
Injection Vol 5 - 10 µLKeep low to prevent solvent effects from the organic diluent.
Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial Hold
12.090Elution of 3,4'-DMBC (~8-9 min)
15.090Wash lipophilic contaminants
15.140Return to initial
20.040Re-equilibration
Standard & Sample Preparation

Diluent: Acetonitrile:Water (80:20 v/v). Note: High organic content is required to ensure solubility.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 3,4'-DMBC reference standard into a 10 mL volumetric flask. Dissolve in 100% ACN. Sonicate for 5 mins.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock to 10 mL with Diluent.

  • Sample Prep: Accurately weigh sample equivalent to ~10 mg of target analyte. Dissolve in 10 mL ACN (Stock). Dilute to target concentration with Diluent. Filter through 0.22 µm PTFE filter (Nylon filters may bind acidic compounds).

System Suitability Criteria (SST)
  • Tailing Factor:

    
     (Critical for acidic analytes).
    
  • Theoretical Plates:

    
    .
    
  • RSD (n=6):

    
     for peak area.
    

Protocol B: LC-MS/MS (Trace Analysis)

Purpose: Quantifying 3,4'-DMBC at ppm/ppb levels (e.g., genotoxic impurity screening or metabolite analysis). Mode: Negative Ion Electrospray Ionization (ESI-).[1]

Mass Spectrometry Parameters
  • Source: ESI Negative Mode (Carboxylic acids ionize best by losing a proton:

    
    ).
    
  • Precursor Ion: m/z 225.1

  • Product Ions (MRM):

    • Quantifier: 181.1 (Loss of

      
      , [M-H-44]-).
      
    • Qualifier: 165.1 (Further fragmentation of the biphenyl core).

LC Conditions (MS Compatible)
  • Column: Waters BEH C18, 100 x 2.1 mm, 1.7 µm (UPLC).

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~6.5) or 0.1% Formic Acid.[2]

    • Note: While acidic pH suppresses ionization for retention, ESI- requires ionization. A slightly higher pH (using Ammonium Formate) can enhance sensitivity in ESI- by ensuring the acid is deprotonated before entering the source, provided retention is adequate. However, for biphenyls, retention is usually sufficient even at neutral pH.

  • Mobile Phase B: Methanol (MeOH often provides better ionization efficiency in negative mode than ACN).

LCMS_Workflow Sample Sample (Dissolved in MeOH) LC UPLC Separation (C18 Column) Sample->LC ESI ESI Source (-) (Deprotonation) LC->ESI Q1 Q1 Filter (m/z 225.1) ESI->Q1 CID Collision Cell (Decarboxylation) Q1->CID Q3 Q3 Filter (m/z 181.1) CID->Q3

Figure 2: LC-MS/MS Triple Quadrupole workflow for trace quantification.

Method Validation (ICH Q2(R1) Guidelines)

To ensure scientific integrity, the following parameters must be validated:

Linearity
  • Range: 50% to 150% of target concentration.

  • Acceptance:

    
    .
    
  • Procedure: Prepare 5 concentration levels (e.g., 0.05, 0.08, 0.10, 0.12, 0.15 mg/mL).

Accuracy (Recovery)
  • Method: Spike placebo matrix with 3,4'-DMBC at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Specificity (Forced Degradation)

Subject the sample to stress conditions to ensure the method separates degradation products from the main peak.

  • Acid: 0.1 N HCl, 60°C, 2 hours.

  • Base: 0.1 N NaOH, 60°C, 2 hours.

  • Oxidation: 3%

    
    , RT, 2 hours.
    
  • Requirement: Peak purity check using PDA detector (no co-elution).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interactionEnsure column is "End-capped". Increase buffer concentration. Lower pH to < 3.0.
Split Peaks Solvent mismatchSample diluent is too strong (e.g., 100% ACN). Reduce diluent strength to match initial mobile phase (e.g., 50:50 ACN:Water).
Retention Time Drift pH instabilityUse buffered mobile phase (Ammonium Formate/Formic Acid) instead of just acid in water.
Low MS Sensitivity Ion suppressionCheck for co-eluting matrix components. Switch from ACN to MeOH. Ensure ESI Negative mode is used.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for Reverse Phase selection).
  • PubChem. (n.d.). Compound Summary for 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid.Link (Used for physical property verification).

  • Thermo Fisher Scientific. (n.d.). Application Note: Analysis of Biphenyls using Accucore C18.

Sources

experimental protocol for 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid belongs to a class of biphenyl structures investigated primarily as Transthyretin (TTR) Kinetic Stabilizers . In the context of drug development, this molecule acts as a structural analog to clinically approved agents (e.g., Tafamidis, Diflunisal).[1] Its mechanism of action involves binding to the thyroxine (T4) binding pockets at the dimer-dimer interface of the TTR tetramer.[2]

Therapeutic Logic: TTR is a homotetrameric protein that, when destabilized (by mutation or aging), dissociates into monomers.[1] These monomers misfold and aggregate into amyloid fibrils, causing cardiomyopathy and polyneuropathy.

  • Target: TTR Tetramer (Native State).[3][4]

  • Action: The biphenyl scaffold occupies the hydrophobic halogen-binding pockets (HBPs), bridging the dimer interface and raising the kinetic barrier for tetramer dissociation.

  • Outcome: Prevention of amyloidogenesis.[1][5]

This protocol details the handling, solubilization, and evaluation of this compound in cell culture systems (specifically HepG2 or transfected HEK293 cells) to assess its efficacy as a TTR stabilizer.

Chemical Handling & Solubilization Strategy

Biphenyl carboxylic acids are highly lipophilic. Improper solubilization is the primary cause of experimental failure (precipitation in media leading to false negatives).

Compound Properties:

  • Molecular Weight: ~226.27 g/mol [6]

  • LogP (Predicted): ~4.2 (High Lipophilicity)

  • Solubility: Poor in water; soluble in DMSO, Ethanol.

Protocol A: Preparation of Stock and Working Solutions
StepParameterSpecificationRationale (Causality)
1 Stock Solvent DMSO (Anhydrous) Biphenyls require aprotic polar solvents. Ethanol is volatile and alters concentration over time; DMSO is stable.
2 Stock Conc. 10 mM or 20 mM High concentration stocks minimize the final volume of DMSO added to cells (<0.5% v/v).
3 Storage -20°C (Dark) Prevents oxidation. Use amber vials or wrap in foil.
4 Working Sol. Serial Dilution in DMSO Perform serial dilutions in DMSO first, not directly in media, to prevent "crashing out" of the compound.
5 Media Delivery Rapid Dispersion Add DMSO stock to warm media while vortexing. Do not add to static media.

Critical QC Step (Self-Validating): Before adding to cells, prepare a "dummy" aliquot of complete culture media. Add the compound at the highest test concentration (e.g., 10 µM). Incubate at 37°C for 2 hours. Centrifuge at 15,000 x g for 10 mins. If a pellet is visible or the absorbance (OD600) increases, the compound has precipitated. Do not proceed.

Experimental Workflow: TTR Stabilization Assay

The "Gold Standard" for validating this molecule is the Semi-Denaturing Cross-Linking Assay . This assay quantifies the ratio of Tetramer to Monomer in the presence of the drug.

Pathway Visualization

TTR_Pathway Tetramer Native TTR Tetramer (Functional) Dissoc Rate-Limiting Dissociation Tetramer->Dissoc Slow Monomer Monomeric TTR (Misfolded) Dissoc->Monomer Fast Agg Amyloid Fibrils (Toxic) Monomer->Agg Aggregation Drug 3,4'-Dimethyl-[1,1'-biphenyl] -4-carboxylic acid Drug->Tetramer Binds & Stabilizes Drug->Dissoc Increases Energy Barrier

Caption: Mechanism of Action. The compound binds the native tetramer, raising the activation energy required for dissociation, thus preventing the formation of toxic monomers.

Protocol B: Cell Culture Treatment (HepG2 Model)

Rationale: HepG2 (human liver carcinoma) cells endogenously secrete Wild-Type (WT) TTR, making them an ideal physiologically relevant model.

  • Seeding:

    • Seed HepG2 cells in 6-well plates at

      
       cells/well in EMEM + 10% FBS.
      
    • Incubate 24h to reach 70-80% confluency.

  • Serum Starvation (Optional but Recommended):

    • Replace media with serum-free EMEM 4 hours prior to treatment.

    • Why? Albumin in serum can bind biphenyl acids, reducing the effective concentration of the free drug available to bind TTR.

  • Treatment:

    • Replace media with fresh serum-free EMEM (1.5 mL/well).

    • Add 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid at concentrations: 0.1, 1.0, 10.0 µM .

    • Vehicle Control: DMSO (0.1% v/v).

    • Positive Control: Tafamidis or Diflunisal (10 µM).

    • Incubate for 24 to 48 hours .

  • Conditioned Media Collection:

    • Collect media (supernatant) which contains the secreted TTR.

    • Centrifuge (500 x g, 5 min) to remove cell debris.

    • Note: TTR is a secreted protein; cell lysates are less relevant for this specific assay.

Protocol C: Glutaraldehyde Cross-Linking & Western Blot

This step "freezes" the TTR in its current state (tetramer vs. monomer) so it can be separated by SDS-PAGE.

  • Cross-Linking Reaction:

    • Take 10 µL of conditioned media.

    • Add 10 µL of Glutaraldehyde (2.5% v/v in PBS) .

    • Incubate for 5 minutes at Room Temperature.

    • Critical: Do not over-incubate, or non-specific aggregates will form.

    • Quench: Add 2 µL of Sodium Borohydride (NaH4, 7% in 0.1M NaOH) or 10 µL of 1M Tris-HCl (pH 7.5) to stop the reaction.

  • SDS-PAGE Prep:

    • Add 4x SDS Loading Buffer (without reducing agents like DTT/BME is preferred for native structure, but cross-linking allows standard reducing conditions).

    • Do NOT boil samples. Boiling reverses the stabilization and breaks the cross-links. Heat at 37°C for 10 mins if necessary.

  • Western Blotting:

    • Run on 12% SDS-PAGE gel.

    • Transfer to Nitrocellulose membrane.

    • Primary Antibody: Polyclonal Rabbit Anti-Human Transthyretin (e.g., Dako A0002, 1:1000).

    • Detection: HRP-conjugated secondary antibody + ECL.

  • Data Analysis:

    • Band A (~55 kDa): Intact Tetramer (Stabilized).

    • Band B (~14 kDa): Monomer (Dissociated).

    • Calculation: % Stabilization = [Density(Tetramer) / (Density(Tetramer) + Density(Monomer))] * 100.

Toxicity & Selectivity Profiling

Before advancing to efficacy, you must confirm the compound is not cytotoxic at effective concentrations.

Protocol D: MTT Viability Assay

  • Seed HepG2 cells (10,000 cells/well) in 96-well plates.

  • Treat with compound (0.1 – 100 µM) for 48h.

  • Add MTT reagent; incubate 4h; solubilize formazan with DMSO.

  • Acceptance Criteria: Cell viability > 90% at the highest concentration used in the stabilization assay (e.g., 10 µM).

Experimental Logic Flowchart

Workflow Start Compound Prep (DMSO Stock) Solubility Solubility Check (Media Mock) Start->Solubility CellCulture HepG2 Culture (Serum-Free) Solubility->CellCulture If Clear Treat Treatment (24-48h) (+/- Compound) CellCulture->Treat Collect Collect Supernatant (Secreted TTR) Treat->Collect Crosslink Glutaraldehyde Cross-linking (5 mins) Collect->Crosslink WB Western Blot (Anti-TTR) Crosslink->WB

Caption: Step-by-step experimental workflow for evaluating TTR stabilization efficacy.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629–9634.

  • Sant'Anna, R., et al. (2016). "Repositioning tolcapone as a potent inhibitor of transthyretin amyloidogenesis and associated cellular toxicity." Nature Communications, 7, 10787.

  • Hammarström, P., et al. (2003). "Prevention of Transthyretin Amyloid Disease by Changing Protein Misfolding Energetics." Science, 299(5607), 713-716.

  • Cayman Chemical. "Dimethyl biphenyl-4,4'-dicarboxylate Product Information." (Used for solubility benchmarks of biphenyl dicarboxylates).

Sources

Application Note: 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic Acid as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Scaffold

3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid represents a sophisticated evolution of the classic biphenyl-4-carboxylic acid scaffold. While the parent biphenyl acid is a "privileged structure" in drug discovery—found in NSAIDs (e.g., Diflunisal) and angiotensin II receptor blockers (e.g., Telmisartan)—this specific dimethylated analog offers distinct physicochemical and pharmacokinetic advantages.

Key Structural Features & Advantages[1]
  • Metabolic Hardening (The Ortho-Effect): The methyl group at the 3-position (ortho to the carboxylic acid) provides steric shielding to the carbonyl carbon. In medicinal chemistry, this is a critical design element to retard enzymatic hydrolysis of derived amides or esters, significantly extending in vivo half-life compared to the unhindered parent acid.

  • Blocked Oxidation Sites: The 4'-methyl group on the distal ring blocks the para-position, a common site for Cytochrome P450-mediated metabolic oxidation (hydroxylation), further enhancing metabolic stability.

  • Solubility & Lipophilicity: The addition of two methyl groups increases lipophilicity (LogP), improving membrane permeability for drug candidates and solubility in organic solvents for materials processing (e.g., liquid crystal formulation).

  • Conformational Biasing: The steric bulk of the methyl groups induces a non-planar twist between the phenyl rings and the carbonyl system, which can be exploited to lock bioactive conformations or disrupt π-π stacking in optoelectronic materials to prevent aggregation-caused quenching.

Chemical Properties & Handling

PropertyDescription
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Appearance White to off-white crystalline solid
Solubility Low in water; High in DMSO, DMF, THF, DCM, and Alcohols
pKa (Predicted) ~4.5–4.8 (Slightly higher than benzoic acid due to electron-donating methyls)
Stability Stable under standard laboratory conditions.[1] Resistant to rapid hydrolysis.
Handling Irritant. Use standard PPE (gloves, goggles, fume hood).

Synthetic Utility & Reaction Workflows[1][2]

The utility of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid lies in its dual functionality: the robust biphenyl core and the reactive (yet sterically tuned) carboxylic acid.

A. Amide & Ester Formation (The Challenge of Sterics)

Critical Insight: The 3-methyl group creates significant steric hindrance. Standard coupling protocols (e.g., EDC/NHS) often result in sluggish kinetics or incomplete conversion.

  • Recommendation: Use high-efficiency coupling agents like HATU or T3P (Propylphosphonic anhydride). Alternatively, conversion to the acid chloride via oxalyl chloride is a robust pathway for difficult couplings.

B. Metal-Catalyzed Cross-Couplings

The biphenyl core is stable under Pd-catalyzed conditions, allowing for further functionalization if halogenated derivatives are used. However, the primary value is usually as a terminal "capping" group in peptidomimetics or PROTAC linkers.

C. Materials Science Applications

In Metal-Organic Frameworks (MOFs), this ligand acts as a rigid, angled linker. The methyl groups prevent dense packing, potentially creating larger pore volumes or unique topologies compared to the linear, planar 4,4'-biphenyl dicarboxylic acid.

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling (Sterically Hindered System)

This protocol is optimized for coupling the 3-methyl-hindered acid with secondary amines or anilines, which are notoriously difficult.

Reagents:

  • 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Dry DMF or DMAc (Concentration: 0.1 M)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Nitrogen, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in dry DMF.

  • Base Addition: Add DIPEA (1.5 equiv) dropwise. Stir at room temperature for 15–30 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.

  • Coupling: Add the amine partner (1.1 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at 40–50 °C for 12–24 hours. Rationale: The elevated temperature is crucial to overcome the steric energy barrier imposed by the ortho-methyl group.

  • Work-up: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol 2: Synthesis of the Building Block (Suzuki-Miyaura Coupling)

If the specific isomer is not commercially available, it can be synthesized from modular precursors.

Reagents:

  • Aryl Halide: 4-Bromo-2-methylbenzoic acid (1.0 equiv)

  • Boronic Acid: 4-Methylphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Combine solvents in the reaction vessel and sparge with Nitrogen for 15 minutes. Critical: Oxygen removal is essential to prevent homocoupling and catalyst deactivation.

  • Assembly: Add the aryl halide, boronic acid, base, and Pd catalyst.

  • Heating: Heat to 90 °C for 4–16 hours. Monitor by LC-MS.

  • Work-up (Acidic): Carefully acidify the aqueous layer to pH ~3 with 1N HCl to precipitate the carboxylic acid product.

  • Isolation: Filter the precipitate or extract with EtOAc. Recrystallize from Ethanol/Water if necessary to remove palladium residues.

Visualization of Workflows

Figure 1: Strategic Decision Tree for Coupling Reactions

This diagram guides the chemist through selecting the optimal coupling method based on the steric demand of the amine partner when using this hindered acid.

CouplingStrategy Start Substrate: 3,4'-Dimethyl-[1,1'-biphenyl]-4-COOH CheckAmine Analyze Amine Partner Start->CheckAmine Primary Primary Amine (Low Sterics) CheckAmine->Primary Un hindered Secondary Secondary Amine / Aniline (High Sterics) CheckAmine->Secondary Hindered MethodA Method A: HATU + DIPEA (Room Temp, 4h) Primary->MethodA MethodB Method B: HATU + DIPEA (50°C, 12-24h) Secondary->MethodB Preferred MethodC Method C: Acid Chloride (SOCl2 or Oxalyl Chloride) Secondary->MethodC If Method B Fails Success Isolate Product MethodA->Success MethodB->Success MethodC->Success

Caption: Decision matrix for optimizing amide bond formation with sterically hindered biphenyl acids.

Figure 2: Synthesis Pathway & Structural Logic

Visualizing the retrosynthetic assembly and the functional role of each substituent.

SynthesisLogic FragmentA 4-Bromo-2-methylbenzoic acid (Steric Shield Source) Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 FragmentA->Suzuki FragmentB 4-Methylphenylboronic acid (Lipophilic Handle) FragmentB->Suzuki Product 3,4'-Dimethyl-[1,1'-biphenyl]-4-COOH Suzuki->Product Feat1 Ortho-Methyl: Prevents Amidase Hydrolysis Product->Feat1 Feat2 Para'-Methyl: Blocks Metabolic Oxidation Product->Feat2

Caption: Modular synthesis via Suzuki coupling highlighting the medicinal chemistry rationale for each substituent.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Amide Coupling Steric hindrance of the 3-methyl group prevents nucleophilic attack.Switch to Method C (Acid Chloride) . Convert acid to acid chloride using oxalyl chloride/DMF(cat.) in DCM, then react with amine. This species is far more reactive than the activated ester.
Incomplete Suzuki Reaction Catalyst deactivation by oxygen or steric bulk of the ortho-methyl bromide.Ensure rigorous degassing (sparging). Increase catalyst loading to 5 mol%. Switch to SPhos-Pd-G2 catalyst, which is specialized for sterically hindered biaryls.
Product Solubility Issues High lipophilicity causes product to crash out during workup, trapping impurities.Do not use pure water for washes. Use a mixture of Brine/THF during extraction to keep the product solubilized in the organic layer.

References

  • BenchChem. "A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential."[2] BenchChem Technical Support, 2025.[2] Link

  • Shihab, A., et al. "Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors." Current Medicinal Chemistry, 2024. Link

  • National Center for Biotechnology Information. "Biphenylcarboxamide derivatives as antagonists of platelet-activating factor." PubMed, 1990. Link

  • Jain, Z. J., et al. "Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties." Arabian Journal of Chemistry, 2013. Link

  • Dunetz, J. R., & Magano, J. "Applications of Variable Dialkylbiarylphosphine Ligands in Palladium-Catalyzed Coupling Reactions of Functionalized Aryl Halides." Journal of Organic Chemistry, 2011. (Context for hindered Suzuki couplings).

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This protocol details a robust, validated LC-MS/MS methodology for the quantitation of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 122294-09-1) in human plasma. As a lipophilic biphenyl carboxylic acid derivative, this analyte presents specific challenges regarding protein binding and ionization efficiency.

This guide moves beyond generic templates, offering a Liquid-Liquid Extraction (LLE) workflow optimized for recovery (>85%) and phospholipid removal, coupled with Negative Ion Mode Electrospray Ionization (ESI-) . The method achieves a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL, suitable for pharmacokinetic (PK) and toxicological profiling.

Scientific Rationale & Experimental Design

Analyte Properties & Challenges
  • Structure: A biphenyl core with a carboxylic acid moiety.[1][2]

  • LogP (Predicted): ~4.5 (Highly Lipophilic).

  • pKa: ~4.2 (Carboxylic acid).

  • Challenge: The high lipophilicity leads to strong non-specific binding to plasma proteins (albumin). Simple protein precipitation (PPT) often yields poor recovery due to entrapment in the protein pellet.

  • Solution: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (MTBE) is selected over PPT. MTBE effectively disrupts protein-drug interactions and extracts the hydrophobic analyte while leaving polar matrix components (salts, phospholipids) in the aqueous phase.

Chromatography & Mass Spectrometry Strategy
  • Column Selection: A Biphenyl functionalized C18 column is chosen over a standard C18. The

    
     interactions between the stationary phase and the analyte's biphenyl core provide superior selectivity and peak shape compared to hydrophobic interaction alone.
    
  • Mobile Phase:

    • Aqueous: 5 mM Ammonium Acetate (pH ~6.8).

    • Organic: Methanol.[3][4][5]

    • Rationale: In ESI negative mode, acidic mobile phases (e.g., 0.1% Formic Acid) suppress ionization of the carboxylate group (

      
      ). Ammonium acetate provides a neutral pH buffer that supports ionization while maintaining sufficient retention.
      
  • Internal Standard (IS): Flurbiprofen is selected as the structural analog IS due to its biphenyl core and similar pKa/LogP profile, ensuring it tracks extraction efficiency and matrix effects accurately.

Experimental Protocol

Materials & Reagents[6][7][8]
  • Analyte: 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid (Ref Standard).

  • Internal Standard: Flurbiprofen (Sigma-Aldrich).

  • Solvents: LC-MS Grade Methanol (MeOH), Water, MTBE, Ammonium Acetate.

  • Matrix: Drug-free human plasma (K2EDTA).

Solution Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL MeOH to make a 1.0 mg/mL stock. Store at -20°C.

  • Working Standard: Serially dilute stock in 50:50 MeOH:Water to generate a curve from 0.5 ng/mL to 1000 ng/mL.

  • IS Working Solution: Prepare Flurbiprofen at 200 ng/mL in 50:50 MeOH:Water.

Sample Preparation (LLE Workflow)

Step-by-step extraction to maximize recovery and cleanliness.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of IS Working Solution. Vortex gently.

  • Acidification: Add 10 µL of 1% Formic Acid.

    • Why? Lowers pH to ~3, ensuring the carboxylic acid is protonated (

      
      ) to maximize solubility in the organic solvent during extraction.
      
  • Extraction: Add 600 µL of MTBE.

  • Agitation: Vortex at high speed for 5 minutes or shaker for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean 96-well plate or glass tube.

    • Critical: Do not disturb the protein/aqueous interface.

  • Evaporation: Dry under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 A:B). Vortex well.

LC-MS/MS Parameters

Table 1: HPLC Gradient Conditions

Time (min) Flow Rate (mL/min) %A (5mM Amm. Acetate) %B (MeOH)
0.00 0.4 80 20
0.50 0.4 80 20
3.00 0.4 5 95
4.50 0.4 5 95
4.60 0.4 80 20

| 6.00 | 0.4 | 80 | 20 |

Table 2: Mass Spectrometry Parameters (Sciex 6500+ / Waters Xevo TQ-XS)

Parameter Setting

| Ionization | ESI Negative (


) |
| Capillary Voltage  | -2.5 kV |
| Source Temp  | 500°C |
| Curtain Gas  | 30 psi |
| Analyte MRM  | 225.3 

181.1
(Quant), 225.3

166.1 (Qual) | | IS (Flurbiprofen) MRM | 243.1

199.1
|
  • Mechanism of Fragmentation:

    • Quant Ion (181.1): Neutral loss of

      
       (44 Da) from the carboxylic acid.
      
    • Qual Ion (166.1): Sequential loss of

      
       and a Methyl group (
      
      
      
      , 15 Da).

Visualized Workflows

Sample Preparation & Logic Flow

The following diagram illustrates the critical decision points in the extraction logic.

SamplePrep Start Plasma Sample (50 µL) IS_Add Add Internal Standard (Flurbiprofen) Start->IS_Add Acidify Acidify (1% Formic Acid) Protonate COOH -> COOH2+ IS_Add->Acidify Prepare for organic solubility Extract Add MTBE (600 µL) Liquid-Liquid Extraction Acidify->Extract Centrifuge Centrifuge (Phase Separation) Extract->Centrifuge Transfer Collect Organic Layer (Analyte + IS) Centrifuge->Transfer Top Layer (MTBE) Dry Evaporate & Reconstitute Transfer->Dry Inject LC-MS/MS Analysis Dry->Inject

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring maximum analyte recovery.

Fragmentation Pathway

Understanding the MS/MS transitions is vital for troubleshooting interference.

Fragmentation Precursor Precursor Ion [M-H]- (m/z 225.3) Transition1 Decarboxylation (-CO2) Precursor->Transition1 Product1 Quant Ion [M-H-CO2]- (m/z 181.1) Transition1->Product1 Primary Transition Transition2 Methyl Loss (-CH3) Product1->Transition2 Product2 Qual Ion (m/z 166.1) Transition2->Product2 Secondary Transition

Caption: ESI(-) fragmentation pathway showing decarboxylation followed by methyl radical loss.

Method Validation Summary

This method is designed to meet FDA Bioanalytical Method Validation Guidelines .

Table 3: Validation Performance Metrics

Validation Parameter Acceptance Criteria Typical Result

| Linearity (


)  | 

| 0.998 (0.5 - 1000 ng/mL) | | Accuracy (%RE) |

(

at LLOQ) | 3.2% - 8.5% | | Precision (%CV) |

(

at LLOQ) | 4.1% - 6.8% | | Recovery (LLE) | Consistent across levels |

| | Matrix Effect |

(IS Normalized) | 0.98 (Minimal suppression) |

Troubleshooting & Optimization

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from phospholipids or incorrect pH.

    • Fix: Ensure the evaporation step is complete (traces of MTBE can affect spray stability). Switch to a trap-and-elute setup if matrix effects persist.

  • Issue: Peak Tailing.

    • Cause: Interaction of the carboxylic acid with free silanols on the column.

    • Fix: Increase Ammonium Acetate concentration to 10 mM or use a column with higher carbon load (e.g., Phenomenex Kinetex Biphenyl).

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ResearchGate. (2025). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. [Link] (Mechanistic insight into carboxylate fragmentation).

Sources

Application Note: Formulation of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid for In Vivo Studies

[1]

Executive Summary & Physicochemical Profiling[1][2]

3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid (CAS: 175153-13-6) presents a classic formulation challenge common to biphenyl-based intermediates and drug candidates: it is a lipophilic weak acid .[1] Successful in vivo delivery requires overcoming its high crystal lattice energy ("brick dust" character) and poor aqueous solubility at physiological pH.[1][2]

This guide provides three validated protocols to cover the spectrum of preclinical needs: from high-dose oral toxicity studies to low-volume intravenous pharmacokinetics.[1]

Compound Profile & Formulation Logic
PropertyValue (Est.)Formulation Implication
Molecular Weight ~226.28 g/mol Small molecule, suitable for passive diffusion.[1]
LogP 3.5 – 4.2Highly lipophilic.[1] Requires surfactants or co-solvents to wet the powder.[1]
pKa 4.2 – 4.8Critical Control Point. Solubility increases 10-fold for every pH unit above pKa.[1] At pH 7.4, it is ionized; at pH 1.2 (stomach), it precipitates.[1][2]
Appearance White/Off-white solidVisual confirmation of dissolution is difficult; requires turbidity checks.[1]

Decision Matrix: Selecting the Right Vehicle

Do not default to DMSO. Use this logic flow to select the vehicle that minimizes physiological interference while maximizing bioavailability.

FormulationDecisionTreeStartStart: Define Study GoalRouteRoute of Administration?Start->RouteOralOral Gavage (PO)Route->OralParenteralInjection (IV / IP / SC)Route->ParenteralDoseHighHigh Dose (>10 mg/kg)?Oral->DoseHighSolubilityCheckSoluble at pH 7.4?Parenteral->SolubilityCheckSuspensionProtocol A:Suspension(MC/Tween)DoseHigh->SuspensionYes (Standard)SaltProtocol C:In-Situ Salt(Meglumine/NaOH)DoseHigh->SaltNo (Need Solution)SolubilityCheck->SaltYes (Preferred)CosolventProtocol B:Co-Solvent System(DMSO/PEG/Water)SolubilityCheck->CosolventNo (Lipophilic)

Figure 1: Decision tree for vehicle selection based on route of administration and solubility requirements.

Detailed Experimental Protocols

Protocol A: Standard Oral Suspension (The "Workhorse")

Best for: Toxicology, efficacy studies, high-dose PK (>10 mg/kg).[1][2] Mechanism: Creates a stable suspension using a viscosity enhancer (Methylcellulose) and a wetting agent (Tween 80) to prevent particle aggregation.[1][2]

Reagents:

  • Vehicle: 0.5% (w/v) Methylcellulose (400 cP) + 0.2% (w/v) Tween 80 in Sterile Water.[1][2]

  • Compound: Micronized 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid.[1]

Step-by-Step Procedure:

  • Vehicle Preparation:

    • Heat 40% of the required water volume to 80°C.[1]

    • Disperse Methylcellulose powder slowly with vigorous stirring to prevent clumping.[1]

    • Add the remaining cold water (60%) to hydrate the polymer.[1][2]

    • Add Tween 80.[1] Stir overnight at 4°C to clarify.

  • Compound Wetting (Critical Step):

    • Weigh the compound into a mortar or glass vial.

    • Add Tween 80 directly to the powder (dropwise) to create a paste.[1][2] This overcomes the surface tension (LogP >3).[1][2]

  • Dispersion:

    • Slowly add the Methylcellulose vehicle in geometric increments (small volume -> mix -> larger volume).[1]

    • Sonication: Sonicate for 10–15 minutes in a water bath to break up agglomerates.[1]

  • QC Check:

    • Invert vial.[1] Suspension should be uniform with no rapid sedimentation (stable for >2 hours).[1][2]

Protocol B: Co-Solvent Solution for IV/IP

Best for: Intravenous (IV) or Intraperitoneal (IP) PK studies; doses <10 mg/kg.[1][2] Mechanism: Uses organic solvents to dissolve the lipidic compound, then dilutes with water.[2] Warning: High DMSO/PEG content can cause hemolysis (IV) or peritonitis (IP).[1][2] Keep injection volumes low (<5 mL/kg).[1][2]

Formulation: 5% DMSO / 40% PEG 400 / 55% Saline

Step-by-Step Procedure:

  • Dissolution:

    • Weigh compound into a glass vial.

    • Add 100% DMSO (5% of final volume).[1][2] Vortex until completely dissolved. If not clear, mild heating (37°C) is permitted.[1][2]

  • Stabilization:

    • Add PEG 400 (40% of final volume).[1][2] Vortex. The solution may warm up slightly (exothermic).[1][2]

  • Dilution:

    • Slowly add warm (37°C) Saline (55% of final volume) while vortexing.

    • Crucial: Do not add cold saline, as it may shock the compound out of solution.[2]

  • Filtration:

    • Pass through a 0.22 µm PES or PTFE syringe filter to ensure sterility and remove micro-precipitates.[1]

Protocol C: In-Situ Salt Formation (Advanced)

Best for: Maximizing aqueous solubility without organic solvents.[1] Mechanism: Converts the carboxylic acid to its water-soluble sodium or meglumine salt.[1]

Reagents:

  • 1M NaOH or N-Methylglucamine (Meglumine).[1]

  • PBS (Phosphate Buffered Saline).[1][2][3]

Step-by-Step Procedure:

  • Calculate the molar equivalents.[1] You need 1.05 equivalents of base for 1 equivalent of acid.[1]

  • Suspend the compound in a small volume of water.[1]

  • Add the calculated volume of 1M NaOH or Meglumine solution.[1]

  • Vortex/Sonicate.[1] The cloudy suspension should turn crystal clear as the salt forms.[1]

  • Adjust pH: Check that pH is < 8.5 (for tolerability). If pH > 9, buffer back with PBS.[2]

  • Dilute to final volume with PBS.[1]

Quality Control & Stability

Every formulation must pass these checks before animal dosing to ensure data integrity.

TestMethodAcceptance Criteria
Visual Inspection Naked eye against black/white backgroundSolution: Clear, no particulates.[1] Suspension: Uniform, resuspendable, no caking.
pH Check pH strip or micro-electrodeIV/IP: 7.0 – 8.0 Oral: 3.0 – 9.0
Dose Verification HPLC-UV (254 nm)Concentration must be within ±10% of target.[1]
Precipitation Test Dilute 1:10 in Simulated Gastric Fluid (SGF)Oral only: Check if rapid precipitation occurs (may affect absorption).

Safety & Toxicity Limits (Mouse/Rat)

Adhere to these maximum volumes to avoid vehicle-induced toxicity.

RouteVehicle ComponentMax Volume / ConcentrationToxicity Risks
Oral (PO) Tween 80< 5%GI irritation, diarrhea.[1]
Oral (PO) Total Volume10 mL/kg (Mouse), 10 mL/kg (Rat)Stomach distension.[1][2]
IV (Bolus) DMSO< 5% (Slow injection)Hemolysis, bradycardia.[1][2]
IV (Bolus) PEG 400< 40%Nephrotoxicity (chronic use).[1][2]
IP pH4.5 – 8.0Peritonitis, pain on injection.[2]

References

  • Physicochemical Properties of Biphenyl Acids: National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 66724, 4-Biphenylcarboxylic acid. Retrieved from [Link] Context: Establishes the lipophilic weak acid profile (LogP ~3.5, pKa ~4.[1][2]2) used to design the protocols.[1][2]

  • Vehicle Selection Guidelines: Lee, G., et al. (2014).[1][2] "What are the vehicles used to dissolve drugs for in vivo treatment?" ResearchGate. Retrieved from [Link] Context: Validates the use of Methylcellulose/Tween for oral suspensions and DMSO/PEG limits for parenteral routes.

  • Advanced Solubilization (Salt Formation): Serajuddin, A. T. (2007).[1][2] "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews. Context: Provides the theoretical basis for Protocol C (Meglumine/NaOH salt formation).

  • Toxicity of Excipients: Gad, S. C., et al. (2006).[1][2] "Nonclinical vehicle use in studies by multiple routes in multiple species."[1] International Journal of Toxicology. Context: Source for the safety limits listed in Section 5.

Troubleshooting & Optimization

improving yield of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing Yield for 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic Acid

Executive Summary

This technical guide addresses the synthesis and yield optimization of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid (CAS: N/A for specific isomer, generic biphenyl acids utilized in drug discovery). While the Suzuki-Miyaura cross-coupling is the industry standard for this architecture, the presence of a free carboxylic acid and the specific substitution pattern introduce challenges such as catalyst poisoning, protodeboronation, and solubility issues during workup.

This document provides a self-validating protocol, a troubleshooting decision tree, and mechanistic insights to transition your synthesis from "functional" to "high-yielding."

Retrosynthetic Analysis & Reaction Design

The most robust route disconnects the biphenyl bond (C1–C1'), utilizing 4-bromo-2-methylbenzoic acid (Fragment A) and 4-methylphenylboronic acid (Fragment B).

Critical Structural Note: The target molecule has a methyl group at the 3-position relative to the carboxylic acid (if numbering from the acid). In the precursor 4-bromo-2-methylbenzoic acid, the methyl is ortho to the carboxylic acid but meta to the bromine. This is advantageous as it minimizes steric hindrance at the oxidative addition site (C-Br), unlike 2-bromo-substituted systems.

Reaction Scheme

ReactionScheme SM1 4-Bromo-2-methylbenzoic acid (Fragment A) Cat Pd Catalyst / Base (Suzuki-Miyaura) SM1->Cat SM2 4-Methylphenylboronic acid (Fragment B) SM2->Cat Prod 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid (Target) Cat->Prod C-C Bond Formation

Figure 1: Retrosynthetic disconnection showing the convergent Suzuki-Miyaura coupling strategy.

Core Protocol: Direct Coupling of Free Acid

Many protocols suggest esterification first to avoid catalyst poisoning. However, with the correct catalyst system, the direct coupling of the free acid is more efficient, avoiding two extra steps (protection/deprotection).

Optimized Conditions (The "Buchwald" Protocol)

Standard Pd(PPh3)4 often fails here due to the instability of the phosphine ligands and the acidic media. We recommend a Pd(II) precatalyst with a dialkylbiaryl phosphine ligand.

ParameterRecommended ConditionMechanistic Rationale
Catalyst Pd(OAc)₂ (1-2 mol%) + SPhos (2-4 mol%) SPhos is electron-rich (facilitates oxidative addition) and bulky (facilitates reductive elimination). It is highly stable against oxidation.
Alternative Pd-118 (dtbpfPdCl₂) Excellent for sterically demanding or acidic substrates; robust and air-stable.
Base K₃PO₄ (3.0 equiv) Potassium phosphate buffers the reaction better than carbonates, preventing the pH from dropping too low (which stalls the cycle) or rising too high (which causes protodeboronation).
Solvent Toluene : Water (10:1) or 1,4-Dioxane : Water (4:1) Water is mandatory to dissolve the base and activate the boronic acid (formation of boronate species).
Temp/Time 80–100°C for 4–12 hours Sufficient thermal energy for transmetalation without decomposing the boronic acid.
Step-by-Step Procedure
  • Charge: Add 4-bromo-2-methylbenzoic acid (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%) to a reaction vial.

  • Inert: Seal and purge with Nitrogen/Argon for 5 minutes. Oxygen is the primary cause of homocoupling.

  • Solvent: Add degassed Toluene/Water (10:1) via syringe.[1]

  • Base: Add K₃PO₄ (3.0 equiv). Note: Adding base last ensures the catalyst isn't exposed to high pH before substrate binding.

  • Heat: Stir vigorously at 90°C.

  • Monitor: Check HPLC/LC-MS at 2 hours. Look for the disappearance of the bromide.

Troubleshooting & Optimization Logic

If yields are below 80%, use this diagnostic workflow.

Diagnostic Flowchart

Troubleshooting Start Issue: Low Yield (<80%) CheckSM Analyze Crude Mixture (LC-MS) Start->CheckSM Unreacted SM Remains (Catalyst Death) CheckSM->Unreacted Bromide Left Homo Biaryl Homocoupling (Ar-Ar) CheckSM->Homo Dimer Found Proto De-boronated SM (Toluene formed) CheckSM->Proto Boronic Acid Gone Loss Product formed but low isolated yield CheckSM->Loss Conversion Good Action1 Switch to XPhos Pd G2 or increase temp to 110°C Unreacted->Action1 Action2 Strict Degassing (Freeze-Pump-Thaw) Add Boronic Acid Slowly Homo->Action2 Action3 Switch Base to K2CO3 or KF Lower Temp to 70°C Proto->Action3 Action4 Check Aqueous Phase pH Must be < pH 3 to precipitate Loss->Action4

Figure 2: Decision tree for diagnosing reaction failures based on crude LC-MS data.

Detailed Troubleshooting Guide

Scenario A: "The reaction stalls at 50% conversion."

  • Cause: Catalyst poisoning by the carboxylic acid or "Palladium Black" precipitation.

  • Fix:

    • Switch Ligand: Move to XPhos or Buchwald Precatalysts (e.g., XPhos Pd G2) . These are designed to resist inhibition.

    • Esterification Strategy: If the free acid persists in killing the catalyst, convert 4-bromo-2-methylbenzoic acid to its methyl ester (MeOH/H2SO4, reflux). Perform the coupling on the ester (yields are typically 10-15% higher), then hydrolyze (LiOH, THF/Water) in the final step.

Scenario B: "I see a lot of 4,4'-dimethylbiphenyl (Homocoupling)."

  • Cause: Oxygen in the system or excess boronic acid relative to the rate of transmetalation.

  • Fix:

    • Degas Thoroughly: Sparging with nitrogen is often insufficient. Use 3 cycles of vacuum/backfill.[2]

    • Slow Addition: Add the boronic acid as a solution over 1 hour using a syringe pump. This keeps the concentration low, favoring cross-coupling over homocoupling.

Scenario C: "I can't isolate the product during workup."

  • Cause: The product is an amphiphilic acid. In basic conditions (during reaction), it is a salt (soluble in water). In neutral organic solvents, it may be poorly soluble.

  • Fix (The "Acid-Base Swing"):

    • Dilute reaction with water.[3]

    • Wash with EtOAc while basic (pH ~10). The product stays in the water; impurities/catalyst go into organic.

    • Acidify the aqueous layer carefully with 1M HCl to pH 2-3.

    • The product should precipitate. Filter it. If it oils out, extract with 2-MeTHF (better solubility than EtOAc for acids) or DCM.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh3)4? It's all we have in the fridge. A: You can, but expect lower yields (40-60%). The carboxylic acid can protonate the phosphine ligands, destabilizing the catalyst. If you must use it, use DME/Water as the solvent and Na2CO3 as the base, and add 1.0 equivalent of extra PPh3 to stabilize the Pd.

Q: Why is the methyl group on the benzoic acid important? A: The 2-methyl group on the benzoic acid (which becomes the 3-methyl group on the biphenyl) forces the carboxylic acid out of planarity with the ring slightly. More importantly, during the reaction, it can provide steric bulk that slows down the coupling if the catalyst is not active enough. This is why SPhos (a bulky ligand) is recommended—it opens up the catalytic pocket.

Q: How do I remove the Palladium residue? A: Carboxylic acids love to bind Palladium. After the acid-base workup, if the solid is gray:

  • Dissolve product in hot EtOH or MeOH.

  • Add QuadraSil™ MP or activated carbon.

  • Stir at 50°C for 30 mins and filter through Celite.

References

  • Suzuki-Miyaura Coupling of Halobenzoic Acids

    • Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Catalyst Selection for Hindered Substrates

    • Buchwald-Hartwig Precatalysts (XPhos, SPhos) for challenging couplings.
  • Purification of Biphenyl Carboxylic Acids

    • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative.
  • Side Reactions (Protodeboronation)

    • Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.

Sources

optimizing reaction conditions for 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid Core Challenge: While the coupling site itself is not sterically hindered (the methyl group is meta to the coupling site), the presence of a free carboxylic acid functionality presents solubility and catalyst poisoning challenges. Recommended Route: Palladium-catalyzed Suzuki-Miyaura Cross-Coupling .[1][2][3][4]

This guide prioritizes a Direct Coupling approach (using the free acid precursor) to maximize atom economy, but includes contingencies for the Ester Route if purification issues arise.

Optimized Experimental Protocol (Direct Coupling)

This protocol is designed for high-throughput screening or gram-scale synthesis. It utilizes a robust catalyst system capable of tolerating the free carboxylic acid moiety.

Reagents & Stoichiometry
ComponentReagentEquiv.[5][6][7]Role
Electrophile 4-Bromo-2-methylbenzoic acid1.0Substrate (Aryl Halide)
Nucleophile 4-Methylphenylboronic acid1.2Coupling Partner
Catalyst Pd(dppf)Cl₂ · CH₂Cl₂0.03 (3 mol%)Robust Pd(II) Precatalyst
Base Na₂CO₃ (2.0 M Aqueous)3.0Activator (Boronate formation)
Solvent 1,4-Dioxane[0.2 M]Polar Aprotic Solvent
Step-by-Step Workflow
  • Degassing (Critical): Sparge the 1,4-Dioxane and 2.0 M Na₂CO₃ solution with Nitrogen or Argon for 15 minutes before mixing. Oxygen is the primary cause of catalyst death.

  • Assembly: In a reaction vial equipped with a magnetic stir bar, add the Electrophile (1.0 eq), Nucleophile (1.2 eq), and Catalyst (3 mol%).

  • Solvation: Add the degassed 1,4-Dioxane followed by the aqueous base.

    • Note: The reaction mixture is biphasic. Vigorous stirring (≥800 RPM) is required to ensure mass transfer.

  • Reaction: Heat the sealed vessel to 90°C for 4–12 hours.

    • Monitoring: Monitor via HPLC or TLC. The free acid may streak on silica; add 1% Acetic Acid to the TLC eluent.

  • Workup (The "Acid-Base" Purification):

    • Cool to room temperature.[7][8][9]

    • Dilute with water and wash with Ethyl Acetate (discard the organic layer—impurities like homocoupled biphenyl stay here).

    • Acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate.[7]

    • Extract the precipitate with fresh Ethyl Acetate, dry over MgSO₄, and concentrate.

Workflow Visualization

SuzukiWorkflow Start Start: Reagent Weighing Degas Degas Solvents (N2 Sparge 15m) Start->Degas Mix Mix: Aryl Halide + Boronic Acid + Pd Degas->Mix Heat Heat: 90°C (4-12 Hours) Mix->Heat Check HPLC Check: Conversion >95%? Heat->Check Check->Heat No (Add more time) Wash Basic Wash: Remove Neutral Impurities Check->Wash Yes Acidify Acidify (pH 2): Precipitate Product Wash->Acidify Final Pure Product Acidify->Final

Caption: Figure 1. Optimized workflow for the direct Suzuki coupling of free carboxylic acids, highlighting the critical degassing and acid-base purification steps.

Optimization & Variable Analysis

If the standard protocol yields suboptimal results, use this matrix to optimize conditions.

Catalyst Selection[6]
  • Pd(dppf)Cl₂: Primary Recommendation. The ferrocenyl backbone prevents rapid catalyst decomposition and tolerates the basic aqueous conditions well.

  • Pd(PPh₃)₄: Secondary Option. Effective but highly sensitive to oxidation. Use only if using a glovebox.

  • Pd(OAc)₂ + SPhos: Advanced Option. Use if conversion is low. The SPhos ligand is electron-rich and bulky, accelerating the oxidative addition step, though this coupling is not sterically difficult.

Solvent & Base Effects
Solvent SystemBaseTempProsCons
Dioxane / H₂O Na₂CO₃90°CBest Balance. Good solubility for organics and inorganics.Dioxane peroxides (use fresh).
Toluene / H₂O K₃PO₄100°CHigher boiling point; faster rates.Poor solubility of the free acid salt.
DMF / H₂O Cs₂CO₃80°CExcellent solubility for polar substrates.Difficult to remove DMF during workup.

Troubleshooting Guide (FAQ)

Issue 1: Low Conversion / Starting Material Remains

Diagnosis: Catalyst deactivation (Pd Black formation) or insufficient activation.

  • Solution A (Oxygen): Did the solution turn black immediately upon heating? This indicates oxidation.[6][10][11] Re-run with stricter degassing (freeze-pump-thaw if possible).

  • Solution B (Base): Ensure the base is fully dissolved. The reaction requires water to dissolve the carbonate, which then activates the boronic acid to the boronate species [1].

  • Solution C (Halide): If the aryl bromide is unreactive, switch to 4-Iodo-2-methylbenzoic acid . Iodides undergo oxidative addition significantly faster.

Issue 2: Protodeboronation (Yield Loss)

Symptom: You isolate Toluene (or 4-methylbenzene) instead of the biaryl. Mechanism: The p-tolylboronic acid loses the B(OH)₂ group and is replaced by a proton. This is accelerated by high pH and high temperature [2].

  • Fix: Reduce the base concentration (try 1.5 eq NaHCO₃ instead of Na₂CO₃) or lower the temperature to 70°C and extend the reaction time.

Issue 3: Homocoupling (4,4'-Dimethylbiphenyl)

Symptom: A non-polar side product is observed.[9] Mechanism: Oxidative coupling of two boronic acid molecules.

  • Fix: This requires an oxidant (usually O₂). Verify your inert atmosphere. Alternatively, add the boronic acid slowly (portion-wise) over the first hour of reaction to keep its concentration low relative to the aryl halide.

Issue 4: Product Purity / Isolation Issues

Symptom: Product is contaminated with catalyst residue or salts.

  • Fix: Utilize the Acid-Base Swing .

    • After reaction, add 1M NaOH. The product becomes the water-soluble carboxylate.

    • Extract with Ether/EtOAc. Discard organic layer (removes homocoupled byproducts and ligands).

    • Acidify aqueous layer with HCl.[7]

    • Extract with EtOAc. The product is now in the organic layer, highly pure [3].

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue LowYield Low Yield / Conversion Problem->LowYield Impurity Impurity / Side Product Problem->Impurity CheckO2 Did reaction turn black fast? (Oxygen Leak) LowYield->CheckO2 CheckBoron Is Toluene detected? (Protodeboronation) Impurity->CheckBoron FixDegas Action: Improve Degassing Use Pd(dppf)Cl2 CheckO2->FixDegas Yes FixTemp Action: Lower Temp to 70°C Use weaker base (NaHCO3) CheckBoron->FixTemp Yes FixWash Action: Perform Acid/Base Extraction Workup CheckBoron->FixWash No (Homocoupling)

Caption: Figure 2. Decision tree for diagnosing common reaction failures in Suzuki couplings of benzoic acid derivatives.

Frequently Asked Questions (FAQs)

Q: Can I use the methyl ester instead of the free acid? A: Yes. Using Methyl 4-bromo-2-methylbenzoate often gives higher yields because it eliminates catalyst poisoning by the carboxylate. However, it adds two steps (esterification and subsequent hydrolysis). Use this route if the direct coupling yield is <50%.

Q: Why is water necessary in the solvent mixture? A: Suzuki coupling involves an inorganic base (Na₂CO₃) which is insoluble in organic solvents like Toluene or Dioxane. Water dissolves the base, allowing it to form the reactive boronate species with the boronic acid. A 4:1 Organic:Water ratio is standard [4].

Q: How do I remove residual Palladium? A: For pharmaceutical applications, use a metal scavenger resin (e.g., SiliaMetS® Thiol) during the final filtration, or perform a wash with aqueous N-acetylcysteine.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society, 132(38), 13100–13112. Link

  • Goossen, L. J., et al. (2006). Palladium-catalyzed synthesis of biaryls from aryl halides and arylboronic acids.[1][7] Organic Syntheses, 88, 60-65. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

troubleshooting 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid NMR spectrum interpretation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Spectroscopy Division Ticket Subject: Troubleshooting 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid Spectrum Status: Open Agent: Senior Application Scientist

Introduction

Welcome to the NMR Technical Support Center. You are analyzing 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid . This molecule presents a classic "deceptive simplicity" problem. While it appears small, the combination of a biphenyl core, an asymmetric ring (Ring A), and a symmetric ring (Ring B) creates specific spectral overlaps that confuse automated assignment algorithms.

This guide addresses the three most common support tickets we receive for this compound: missing signals, aromatic overlap, and methyl differentiation.

Part 1: Sample Preparation & Solvent Effects

User Issue: "I cannot find the carboxylic acid proton (approx. 12 ppm), or it is extremely broad."

Diagnosis: Carboxylic acid protons (


) are highly labile. Their visibility depends entirely on the rate of chemical exchange with the solvent or water impurities. In 

, they often form cyclic dimers, shifting the signal downfield (

). In

, they form hydrogen bonds with the solvent, usually sharpening the peak but shifting it to

.

Troubleshooting Protocol:

IssueCauseSolution
Signal Missing Chemical exchange with

in solvent.
Dry sample/solvent. Use anhydrous

or

over molecular sieves.
Broad Hump Intermediate exchange rate.Run spectrum at low temperature (

) to slow exchange, or add a drop of

to force total disappearance (confirmatory test).
Drifting Shift Concentration-dependent dimerization.Standardize concentration (e.g.,

). Dilution shifts the peak upfield in non-polar solvents.

Part 2: NMR Signal Assignment (The Core)

User Issue: "The aromatic region (7.0--8.0 ppm) is a mess of overlapping peaks. Which signal belongs to which ring?"

Technical Breakdown: You must deconvolve the spectrum into two distinct spin systems:

  • Ring B (The

    
    -Tolyl Group):  A symmetric 
    
    
    
    system.
  • Ring A (The Acid Ring): An asymmetric

    
     (or 
    
    
    
    ) system.
Step-by-Step Assignment Logic

1. Identify the Methyls (The Anchors)

  • Signal A (

    
    ):  Corresponds to the 4'-Methyl  on Ring B. Typical chemical shift for a methyl on a benzene ring (toluene-like).
    
  • Signal B (

    
    ):  Corresponds to the 3-Methyl  on Ring A. It is significantly deshielded because it is ortho to the electron-withdrawing carboxylic acid group (steric compression and anisotropy).
    

2. Decode Ring B (


 System) 
  • Look for two "pseudo-doublets" (roofing effect visible) integrating to 2H each.

  • H-2'/H-6': Closer to the biphenyl linkage.

  • H-3'/H-5': Closer to the methyl group (shielded relative to 2'/6').

  • Note: This system often looks like two doublets, but high-resolution zooming reveals additional splitting (second-order effects).

3. Decode Ring A (The Asymmetric Core)

  • H-5 (The outlier): This proton is ortho to the

    
     group. It will be the most deshielded aromatic signal (
    
    
    
    ), appearing as a doublet (
    
    
    ).
  • H-6: Ortho to the biphenyl linkage, meta to

    
    . Appears as a doublet of doublets or broad doublet (
    
    
    
    ).
  • H-2: This is the key. It is "sandwiched" between the biphenyl link (C1) and the methyl group (C3). It appears as a narrow singlet (or very fine doublet due to meta-coupling) around

    
    .
    

Summary Table of Expected Shifts (


) 
ProtonPositionMultiplicityApprox.[1][2][3][4][5][6][7] Shift (ppm)Reason
COOH -Broad Singlet

H-bonding (Solvent dependent)
H-5 Ring ADoublet (

)

Ortho to EWG (

)
H-2'/6' Ring BPseudo-Doublet

Ortho to Phenyl ring
H-6 Ring ADoublet

Ortho to Phenyl ring
H-2 Ring ASinglet (broad)

Meta to

, Ortho to Link
H-3'/5' Ring BPseudo-Doublet

Ortho to Methyl
3-Me Ring ASinglet

Ortho to

(Deshielded)
4'-Me Ring BSinglet

Typical Tolyl Methyl

Part 3: 2D NMR Validation (Self-Validating System)

User Issue: "I need to prove the structure is not the isomer (e.g., 2-methyl or 3'-methyl)."

Solution: Use HMBC (Heteronuclear Multiple Bond Correlation) .[8][9][10][11] This is the "judge" of the experiment. You must verify the connectivity across the "silent" quaternary carbons.

The Critical HMBC Check:

  • Verify 3-Me Position: The methyl at

    
     must show a strong 3-bond correlation to the Carbonyl Carbon  (
    
    
    
    ). If it does not, the methyl is not at position 3.
  • Verify Linkage: H-2 and H-6 (Ring A) should show correlations to C-1' (the quaternary carbon on Ring B).

Visual Logic: HMBC Connectivity Flow

HMBC_Logic Me_A 3-Methyl Proton (~2.6 ppm) COOH_C Carbonyl Carbon (~169 ppm) Me_A->COOH_C 3J (Definitive Proof) RingA_C3 Ring A: C3 (Quaternary) Me_A->RingA_C3 2J (Strong) Me_B 4'-Methyl Proton (~2.4 ppm) Me_B->COOH_C NO CORRELATION (Negative Control) RingB_C4 Ring B: C4' (Quaternary) Me_B->RingB_C4 2J (Strong)

Figure 1: HMBC Correlation Logic. The definitive proof of the 3-methyl position is the 3-bond coupling to the carbonyl carbon. The 4'-methyl will show no such correlation.

Part 4: Advanced Troubleshooting

Q: My integration values are off (e.g., Methyl is 2.8H instead of 3H).

  • Cause: Relaxation delay (

    
    ) is too short. Methyl protons have different 
    
    
    
    relaxation times than aromatic protons.
  • Fix: Increase

    
     to 
    
    
    
    for quantitative integration.

Q: I see small "satellite" peaks near the methyls.

  • Cause:

    
     satellites (
    
    
    
    natural abundance).
  • Fix: Do not integrate them. This is normal. If the peaks are large (

    
    ), check for rotation isomers (rotamers), though unlikely in this sterically unhindered biphenyl system.
    

Q: How do I confirm the biphenyl linkage isn't twisted out of plane?

  • Insight: In solution, biphenyls are not planar; they twist to minimize steric clash between ortho-hydrogens (H-2/6 and H-2'/6'). This twist shields the ortho protons slightly. If the rings were locked planar (e.g., in a solid state or bridged analog), the ortho protons would shift further downfield.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[12] (Standard text for substituent additivity rules).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative source on AA'BB' systems and solvent effects).

  • Abraham, R. J., et al. (2006).[12] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Available at: [Link] (Source for solvent-dependent shift variations).

  • AIST Spectral Database (SDBS). SDBS No. 2347 (Biphenyl derivatives). National Institute of Advanced Industrial Science and Technology. Available at: [Link] (General reference for biphenyl chemical shifts).

Sources

Technical Support Center: Synthesis of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Side Reactions in Suzuki-Miyaura Cross-Coupling Ticket ID: CHEM-SUP-2024-892 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Context

User Query: "I am observing low yields and multiple impurities when synthesizing 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid. How do I stop the side reactions?"

Technical Analysis: The synthesis involves coupling 4-bromo-2-methylbenzoic acid (Electrophile) with 4-methylphenylboronic acid (Nucleophile). While the coupling site itself (C4 of the benzoic acid) is not sterically hindered, the presence of a free carboxylic acid and the electron-rich nature of the boronic acid create a specific set of failure modes.

Primary Challenges:

  • Catalyst Poisoning: The free carboxylate can coordinate to Palladium (Pd), forming unreactive "palladate" species.

  • Protodeboronation: The electron-rich 4-methylphenylboronic acid is prone to hydrolytic cleavage, yielding toluene.

  • Homocoupling: Formation of 4,4'-dimethylbiphenyl due to oxygen presence.

Troubleshooting Modules
Module 1: Catalyst & Ligand Selection (The "Engine")

Issue: Reaction stalls after 20-30% conversion; Pd black precipitates. Diagnosis: The free carboxylic acid is interfering with the catalytic cycle, or the ligand is insufficient to stabilize the Pd(0) species.

Q: Can I use standard Pd(PPh3)4 for this reaction? A: Not recommended. Triphenylphosphine (PPh3) is often too labile and prone to oxidation. For substrates with free carboxylic acids, you need a ligand that is bulky and electron-rich to facilitate oxidative addition and prevent the carboxylate from shutting down the metal center.

Recommended System:

  • Precatalyst: Pd(OAc)₂ (Stable, cheap)[1]

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Why? SPhos is a Buchwald dialkylbiaryl phosphine. Its bulk creates a "protective shell" around the Pd, preventing the carboxylic acid from binding too tightly. It also accelerates oxidative addition into the aryl bromide.

Module 2: Protodeboronation (The "Fuel Leak")

Issue: You isolate significant amounts of toluene and unreacted bromide. Diagnosis: Your boronic acid is hydrolyzing before it can couple. This is "Protodeboronation."

Q: Why is my boronic acid decomposing? A: Electron-rich boronic acids (like 4-methylphenylboronic acid) are unstable at high pH and high temperatures. If you use a strong base (like NaOH) or heat to reflux (100°C+) immediately, the C-B bond breaks.

The Fix:

  • Base: Switch to K₃PO₄ (Potassium Phosphate).[2] It buffers the pH effectively, keeping it basic enough for transmetallation but mild enough to slow deboronation.

  • Water Control: While some water is necessary for the Suzuki mechanism, too much promotes hydrolysis. Use a Toluene:Water (10:1) ratio.

Module 3: Homocoupling (The "Twin" Impurity)

Issue: Formation of 4,4'-dimethylbiphenyl . Diagnosis: Oxidative homocoupling driven by dissolved oxygen.

Q: I degassed my solvent, why is this happening? A: Sparging with nitrogen for 5 minutes is often insufficient for sensitive couplings. The Fix: Use the "Freeze-Pump-Thaw" method (3 cycles) or vigorous argon sparging for at least 20 minutes directly in the reaction vessel before adding the catalyst.

Visualizing the Failure Modes

The following diagram maps the decision logic for troubleshooting your specific impurities.

TroubleshootingLogic Start Impurity Analysis Impurity_A Byproduct: Toluene (Protodeboronation) Start->Impurity_A Mass = 92 (Toluene) Impurity_B Byproduct: 4,4'-Dimethylbiphenyl (Homocoupling) Start->Impurity_B Mass = 182 (Dimer) Impurity_C Recovered SM + Pd Black (Catalyst Death) Start->Impurity_C No Product Action_A Action: Switch Base to K3PO4 Reduce Temp to 80°C Impurity_A->Action_A Action_B Action: Degas Solvents (Freeze-Pump-Thaw) Impurity_B->Action_B Action_C Action: Switch Ligand to SPhos Increase Catalyst Loading Impurity_C->Action_C

Caption: Diagnostic flow for identifying root causes based on observed byproducts in the crude mixture.

Validated Experimental Protocol (SOP)

This protocol is designed to minimize the side reactions discussed above.

Target: 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid Scale: 1.0 mmol

ReagentEquiv.[2][3]AmountRole
4-Bromo-2-methylbenzoic acid 1.0215 mgElectrophile
4-Methylphenylboronic acid 1.2163 mgNucleophile
Pd(OAc)₂ 0.024.5 mgPrecatalyst
SPhos 0.0416.4 mgLigand
K₃PO₄ (Tribasic) 3.0636 mgBase
Toluene -4.0 mLSolvent (Organic)
Water -0.4 mLSolvent (Activator)

Step-by-Step Procedure:

  • Pre-Complexation (Critical): In a small vial, mix Pd(OAc)₂ and SPhos in 1 mL of Toluene. Stir at room temperature for 10 minutes. Why? This allows the active Pd-Ligand species to form before it encounters the interfering carboxylic acid.

  • Main Vessel Setup: Add the benzoic acid derivative, boronic acid, and K₃PO₄ to a reaction tube equipped with a stir bar.

  • Degassing: Cap the tube with a septum. Evacuate and backfill with Argon (3 times).[2]

  • Solvent Addition: Inject the remaining Toluene (3 mL) and Water (0.4 mL) via syringe.

  • Catalyst Injection: Inject the pre-formed Pd/SPhos solution into the main vessel.

  • Reaction: Heat to 80°C for 12-16 hours. Note: Do not exceed 90°C to prevent deboronation.

  • Workup:

    • Cool to room temperature.[4][5]

    • Acidification: The product is a carboxylic acid and will be in the aqueous layer as a salt (carboxylate). Carefully acidify with 1M HCl to pH ~2.

    • Extraction: Extract with Ethyl Acetate (3x).

    • Purification: The product can often be purified by recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc + 1% Acetic Acid).

Mechanistic Insight: The "Safe" Pathway

Understanding the competing pathways helps in troubleshooting. The diagram below illustrates the "Golden Path" (Green) vs. the "Failure Modes" (Red).

ReactionPathway SM_A Ar-Br (Acid) SM_B Ar'-B(OH)2 (Tolyl) Side_Protodeb Protodeboronation (Toluene) SM_B->Side_Protodeb High Temp / High pH Side_Homo Homocoupling (Ar'-Ar') SM_B->Side_Homo O2 Present Pd_0 Pd(0)-SPhos OxAdd Oxidative Addition (Ar-Pd-Br) Pd_0->OxAdd + SM_A TransMet Transmetallation OxAdd->TransMet + SM_B (Base) Prod Product (Biaryl-COOH) TransMet->Prod Reductive Elim.

Caption: The Suzuki catalytic cycle (center) vs. irreversible byproduct formation (dashed red lines).

References
  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[6][7]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society.[6][7]

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society.[6][7]

Sources

Technical Support Center: Enhancing the Biological Availability of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the bioavailability of this compound. Given its structural similarity to other poorly soluble biphenyl carboxylic acids, we anticipate that its primary obstacle to effective in vivo activity is low aqueous solubility, leading to dissolution rate-limited absorption.[1][2][3]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The methodologies described are grounded in established pharmaceutical sciences and are designed to be self-validating through integrated analytical checkpoints.

Part 1: Foundational Understanding & Initial Assessment

Before attempting complex formulation strategies, a thorough understanding of the compound's baseline physicochemical properties is crucial.

FAQ 1: What are the expected challenges with the oral bioavailability of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid?

Based on its structure—a hydrophobic biphenyl core with a carboxylic acid group—the primary challenges are expected to be:

  • Poor Aqueous Solubility: The large, nonpolar biphenyl structure is likely to result in very low solubility in aqueous gastrointestinal fluids. Structurally related compounds like biphenyl-4-carboxylic acid and biphenyl dimethyl dicarboxylate (BDD) are known to be insoluble or sparingly soluble in water.[3][4] This is the most critical factor limiting oral absorption, placing it in the Biopharmaceutics Classification System (BCS) Class II or IV.

  • Dissolution Rate-Limited Absorption: For poorly soluble compounds, the rate at which the solid particle dissolves in the gut is often slower than the rate at which the drug can permeate the intestinal wall. This means that much of the drug may pass through the GI tract without being absorbed.[5]

  • Potential for High First-Pass Metabolism: While not directly confirmed for this molecule, biphenyl structures can be susceptible to hepatic metabolism. However, addressing the solubility and absorption issue is the first and most critical step.

Troubleshooting Guide 1: My compound shows low efficacy in animal models despite in vitro potency. How do I confirm if bioavailability is the issue?

This is a classic scenario for poorly soluble compounds. A systematic approach is required to pinpoint the problem.

Step 1: Basic Solubility and Permeability Assessment

First, establish baseline data for your compound.

ParameterExperimental MethodExpected Outcome & Interpretation
Aqueous Solubility Equilibrium solubility measurement in buffers at pH 1.2, 4.5, and 6.8.Expect solubility < 100 µg/mL. If solubility is pH-dependent (higher at more basic pH), this indicates the carboxylic acid's ionization is a key factor.
LogP/D Shake-flask method or computational prediction.Expect a high LogP value (>3), indicating high lipophilicity, which can favor membrane permeability but contributes to poor aqueous solubility.
In Vitro Permeability Caco-2 or PAMPA assay.This will help differentiate between BCS Class II (high permeability, low solubility) and Class IV (low permeability, low solubility). If permeability is high, formulation strategies focused on solubility enhancement are likely to be successful.

Step 2: Pilot Pharmacokinetic (PK) Study

Conduct a pilot PK study in a relevant animal model (e.g., rat) comparing oral (PO) and intravenous (IV) administration.

  • IV Administration: Provides the systemic exposure when bioavailability is 100%.

  • PO Administration: Administer a simple suspension of the compound in a vehicle like 0.5% carboxymethylcellulose (CMC).

The absolute bioavailability (F%) can be calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. An F% value below 20-30% strongly suggests a bioavailability problem, a common finding for similar compounds.[1]

Part 2: Formulation Strategies & Troubleshooting

Once poor bioavailability due to low solubility is confirmed, the next step is to employ formulation strategies to overcome this limitation.

Workflow for Formulation Strategy Selection

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

FAQ 2: What is a good starting point for formulation development?

For a BCS Class II compound, creating an amorphous solid dispersion (ASD) is an excellent and widely used starting point. ASDs work by dispersing the drug in a polymer matrix in its high-energy amorphous state, which prevents crystallization and enhances dissolution.[1]

Troubleshooting Guide 2: My amorphous solid dispersion isn't improving bioavailability.

This can happen for several reasons. Let's troubleshoot the process.

Issue 1: The drug is recrystallizing in the formulation or during dissolution.

  • Causality: The polymer may not be effectively stabilizing the amorphous drug, or the drug loading is too high. During dissolution, the high concentration of the drug at the solid-liquid interface can cause it to crash out as stable, less soluble crystals.

  • Solution:

    • Screen Different Polymers: Use polymers with different properties. For a carboxylic acid, polymers that can form hydrogen bonds, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC), are good candidates.

    • Reduce Drug Loading: Create formulations with lower drug loading (e.g., 10-25%) to ensure the polymer can adequately stabilize the drug.

    • Add a Precipitation Inhibitor: Incorporate a polymer like HPMC-AS or Soluplus® into the dissolution medium or the formulation itself. These polymers are designed to maintain a supersaturated state in solution, preventing precipitation.[3]

Issue 2: The formulation is not releasing the drug effectively.

  • Causality: The chosen polymer might not be dissolving at the appropriate pH in the gastrointestinal tract, or the formulation is not wetting properly.

  • Solution:

    • Select pH-Dependent Polymers: If absorption is targeted for the intestine, use enteric polymers like HPMC-AS that dissolve at pH > 5.5.

    • Incorporate Surfactants: Adding a small amount of a surfactant (e.g., sodium lauryl sulfate, Polysorbate 80) can improve the wettability of the formulation and enhance drug release.

Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Polymer & Solvent Selection: Select a polymer (e.g., PVP K30, HPMC-AS) and a common solvent in which both the drug and the polymer are soluble (e.g., methanol, acetone, or a mixture).

  • Dissolution: Dissolve 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid and the selected polymer in the solvent at a defined ratio (e.g., 1:3 drug-to-polymer by weight).

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The goal is to evaporate the solvent quickly to "trap" the drug in its amorphous state within the polymer matrix.

  • Drying: Dry the resulting solid film or powder in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): Confirm the absence of a melting endotherm for the drug, which indicates it is amorphous.

    • Powder X-ray Diffraction (PXRD): Confirm the absence of sharp diffraction peaks, indicating an amorphous solid.

    • In Vitro Dissolution Testing: Perform dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to assess the improvement in dissolution rate and extent compared to the crystalline drug.

FAQ 3: When should I consider a lipid-based formulation like a Self-Nanoemulsifying Drug Delivery System (SNEDDS)?

A SNEDDS is an excellent choice, particularly if:

  • The compound has high lipophilicity (high LogP).

  • Solid dispersion approaches are facing stability or manufacturing challenges.

  • You want to take advantage of the lymphatic absorption pathway, potentially reducing first-pass metabolism.

SNEDDS are isotropic mixtures of oil, surfactant, and a cosurfactant that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in aqueous media, such as the fluids in the GI tract. This keeps the drug solubilized and ready for absorption. Studies on the related compound BDD have shown significant bioavailability enhancement with SNEDDS.[2][3]

Troubleshooting Guide 3: My SNEDDS formulation is unstable or shows poor emulsification.

Issue 1: The formulation turns cloudy or shows phase separation upon dilution.

  • Causality: The ratio of oil, surfactant, and cosurfactant is not optimal, leading to poor emulsification and potentially drug precipitation.

  • Solution:

    • Construct a Ternary Phase Diagram: This is a systematic way to identify the optimal ratios of your components (oil, surfactant, cosurfactant) that form a stable nanoemulsion.

    • Screen Excipients: Test different oils (e.g., medium-chain triglycerides like Miglyol 812), surfactants (e.g., Cremophor EL, Tween 80), and cosurfactants (e.g., Transcutol HP, PEG 400). The goal is to find a combination that can solubilize the drug and form a stable emulsion with a small droplet size (<200 nm).[3]

Issue 2: Drug precipitates out of the SNEDDS concentrate during storage.

  • Causality: The drug loading exceeds the solubilization capacity of the formulation.

  • Solution:

    • Determine Equilibrium Solubility: Measure the solubility of your compound in each individual excipient and in the final pre-concentrate to ensure you are not exceeding the saturation point.

    • Reduce Drug Loading: Lower the concentration of the drug in the formulation to a level that ensures long-term physical stability.

Part 3: In Vitro & In Vivo Validation

Validating the performance of your enhanced formulation is a critical step.

FAQ 4: What in vitro tests should I perform to predict the in vivo performance of my formulation?
  • Kinetic Solubility & Dissolution: Use biorelevant media like Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF). This provides a more accurate prediction of how the formulation will behave in the human gut compared to simple buffers.

  • Supersaturation and Precipitation Assay: This is particularly important for amorphous solid dispersions. It measures the ability of the formulation to generate and maintain a supersaturated state of the drug in solution without it precipitating out.

  • Caco-2 Permeability Assay: Use this assay to test if your formulation (especially lipid-based ones) has any effect on the permeability of the drug across an intestinal cell monolayer.

Workflow for In Vivo Evaluation

Caption: Workflow for in vivo pharmacokinetic evaluation of enhanced formulations.

Troubleshooting Guide 4: Bioavailability is still low in vivo even with an improved formulation.

Issue: Potential for high first-pass metabolism or efflux transporter activity.

  • Causality: Even if the drug is successfully dissolved and absorbed from the intestine, it may be rapidly metabolized by enzymes in the gut wall or liver (first-pass effect) or pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).

  • Solution:

    • In Vitro Metabolism Studies: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic stability. If it is rapidly metabolized, this is a likely contributor to low bioavailability.

    • Caco-2 Transporter Studies: Use Caco-2 cell assays with specific inhibitors to determine if the compound is a substrate for efflux transporters like P-gp.

    • Chemical Modification (Prodrug Approach): If metabolism or transport is a significant barrier, a medicinal chemistry approach may be necessary. A prodrug strategy could be employed to mask the part of the molecule susceptible to metabolism, which is then cleaved in the systemic circulation to release the active drug.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • [Bioavailability studies on the preparations of biphenyl dimethyl dicarboxylate(DDB)]. (n.d.). Retrieved February 27, 2026, from [Link]

  • Biphenyl-4-carboxylic acid (CAS 92-92-2) - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved February 27, 2026, from [Link]

  • Preparation and evaluation of biphenyl dimethyl dicarboxylate microemulsions for oral delivery. (2001). Journal of Controlled Release, 70(1-2), 149-155. doi:10.1016/s0168-3659(00)00343-6
  • [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester - NIST. (n.d.). Retrieved February 27, 2026, from [Link]

  • Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program HBM4EU. (2022). International Journal of Hygiene and Environmental Health, 245, 113998. doi:10.1016/j.ijheh.2022.113998
  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020). Pharmaceuticals, 13(12), 469. doi:10.3390/ph13120469
  • Biphenyl Carboxylic Acid. (n.d.). Retrieved February 27, 2026, from [Link]

  • Evaluation on a supersaturatable self-microemulsifying (s-smdds) formulation of biphenyl dimethyl dicarboxylate (BDD) in Vitro and in Vivo. (2014). Food Science and Technology, 34(4), 834-841. doi:10.1590/1678-457x.6483
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). International Journal of Molecular Sciences, 21(20), 7795. doi:10.3390/ijms21207795
  • The Bioavailability of Drugs—The Current State of Knowledge. (2023). Pharmaceutics, 15(12), 2796. doi:10.3390/pharmaceutics15122796
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (n.d.). Retrieved February 27, 2026, from [Link]

  • The Bioavailability of Drugs—The Current State of Knowledge. (2023). Pharmaceutics, 15(12), 2796. doi:10.3390/pharmaceutics15122796
  • Commentary: Bioavailability of Flavonoids and Polyphenols: Call to Arms. (2007). Molecular Pharmaceutics, 4(6), 803-806. doi:10.1021/mp700125d

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the biphenyl carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry. Its rigid yet tunable nature has given rise to a multitude of therapeutic agents. This guide provides an in-depth technical comparison of the biological activities of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid and its analogs, drawing upon experimental data to elucidate structure-activity relationships (SAR) and guide future research.

Introduction: The Biphenyl Carboxylic Acid Core

The biphenyl moiety, with its two connected phenyl rings, provides a structurally robust and lipophilic backbone. The addition of a carboxylic acid group introduces a critical site for interaction with biological targets, often through hydrogen bonding, and serves as a handle for further chemical modification. This combination has led to the development of drugs with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1]

The subject of this guide, 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid, and its analogs are a testament to the versatility of this scaffold. The strategic placement of methyl groups and other substituents on the biphenyl rings allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties.

Comparative Biological Activities

The biological activities of biphenyl carboxylic acid derivatives are diverse and highly dependent on their substitution patterns. Below, we compare the performance of analogs of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid in key therapeutic areas.

Anticancer Activity

Several studies have demonstrated the potential of biphenyl carboxylic acid derivatives as anticancer agents. The mechanism of action can vary, from inhibition of key enzymes like Cyclin-Dependent Kinase 4 (Cdk4) to the modulation of signaling pathways.[2]

A series of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives were synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB-231).[1] While data for the exact 3,4'-dimethyl analog is not available in this series, the results for other substituted analogs provide valuable SAR insights.

Table 1: In Vitro Anticancer Activity of Selected Biphenyl Carboxylic Acid Analogs [1]

Compound IDSubstitution on the 4'-positionMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
3a Unsubstituted10.14 ± 2.0510.78 ± 2.58
3b 4'-MethylData not available in this specific study, but related compounds show activity.[1]Data not available in this specific study, but related compounds show activity.[1]
3j 4'-Benzyloxy9.92 ± 0.979.54 ± 0.85
Tamoxifen Standard DrugNot explicitly stated in snippetNot explicitly stated in snippet

Note: The data presented is for 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives, which are structurally related to the core topic.

The data suggests that substitutions on the 4'-position can significantly influence anticancer potency. For instance, the benzyloxy-substituted compound 3j exhibited the most potent activity against both cell lines, with IC50 values comparable to the standard drug, Tamoxifen.[1] Molecular docking studies have suggested that these compounds may exert their anticancer effects through interactions with the estrogen receptor alpha.[1]

Another study highlighted a biphenyl-4-carboxylic acid amide, CA224, as a nonplanar analogue of fascaplysin that inhibits Cdk4 and tubulin polymerization.[2] This compound demonstrated efficacy in human tumor xenograft models, underscoring the potential of this scaffold in oncology.[2]

Anti-inflammatory Activity

The biphenyl carboxylic acid scaffold is a well-established pharmacophore for anti-inflammatory agents.[1] Marketed non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen and diflunisal are based on this structure.[3] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[1][4]

Antimicrobial Activity

Biphenyl derivatives have also been explored for their antimicrobial properties. A study on biphenyl-4-carboxylic acid hydrazide-hydrazones demonstrated their in vitro activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[7]

In a separate study, ester derivatives of biphenyl-4-carboxylic acid were investigated for their antifungal activity against Candida species.[8] The results indicated that the nature of the ester group plays a crucial role in determining the antifungal potency.

Table 2: Antifungal Activity of Biphenyl-4-Carboxylic Acid Esters against Candida albicans [8]

CompoundEster GroupMIC (µg/mL)
Ethyl [1,1'-biphenyl]-4-carboxylate Ethyl512 - 1024
Decyl [1,1'-biphenyl]-4-carboxylate Decyl512

These findings suggest that modifying the carboxylic acid moiety to an ester can be a viable strategy for developing antifungal agents based on the biphenyl scaffold.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on biphenyl carboxylic acid analogs allows for the deduction of several key structure-activity relationships:

  • Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to amides or esters can lead to compounds with distinct biological profiles. Amide derivatives have shown promise as anticancer and anti-inflammatory agents, while esters have demonstrated antifungal properties.[2][5][8]

  • Conformational Rigidity: The biphenyl scaffold provides a degree of rotational freedom around the central carbon-carbon bond. Introducing bulky substituents can restrict this rotation, leading to more defined conformations that may favor binding to specific biological targets.

Experimental Methodologies

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are representative methodologies for the synthesis and biological evaluation of biphenyl carboxylic acid derivatives.

Synthesis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biphenyl derivatives.[1]

Caption: General workflow for the synthesis of biphenyl carboxylic acids.

Step-by-Step Protocol:

  • Reactant Preparation: In a reaction vessel, combine the aryl halide (1.0 eq), the corresponding arylboronic acid (1.0-1.2 eq), and a base such as potassium carbonate (2.0-3.0 eq) in a suitable solvent system (e.g., 1,4-dioxane and water).[10]

  • Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).[10]

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, dilute with water, and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Purification: Collect the crude product by filtration and purify by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[1]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 or MDA-MB-231) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the half-maximal inhibitory concentration (IC50) value.

Conclusion and Future Directions

The biphenyl carboxylic acid scaffold, exemplified by 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid and its analogs, remains a highly promising framework for the development of novel therapeutic agents. The available data, though fragmented for the specific title compound, clearly indicates that strategic modifications to this core structure can yield potent and selective agents for a variety of diseases.

Future research should focus on a more systematic evaluation of a library of analogs of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid to build a more comprehensive SAR profile. This should include variations in the position and nature of substituents on both phenyl rings, as well as further exploration of modifications to the carboxylic acid moiety. Such studies, combining synthetic chemistry, in vitro and in vivo biological evaluation, and computational modeling, will be instrumental in unlocking the full therapeutic potential of this remarkable chemical class.

References

  • A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. 2025.
  • Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. PubMed. 2014.
  • Cancer preventive agents 11. Novel analogs of dimethyl dicarboxylate biphenyl as potent cancer chemopreventive agents.
  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed. 2010.
  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI. 2019.
  • Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. PubMed. 2018.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. 2025.
  • Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity.
  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a. SciSpace.
  • Synthesis and cytotoxic evaluation of novel dimethyl [1,1'-biphenyl]-2,2'-dicarboxylates bearing 1,3,4-thiadiazole moieties. PubMed. 2008.
  • Synthesis and antimicrobial studies of biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl - amide.
  • Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. JOCPR.
  • Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Shihab - Current Medicinal Chemistry.
  • Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PMC - NIH. 2022.
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PMC.
  • Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants.
  • QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Walsh Medical Media. 2015.
  • Synthesis of new rofecoxib analogs of expected anti-inflamm
  • Synthesis, antimicrobial and molecular docking study of structural analogues of 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. PMC - NIH. 2022.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.
  • Antimicrobial compositions comprising esters of hydroxycarboxylic acids.
  • Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene).
  • SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. PubMed. 2005.
  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activ
  • Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. PMC. 2025.
  • QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave online. 2023.
  • Anti-Inflammatory Activity of N
  • 4,4'-Dimethylbiphenyl | 613-33-2. ChemicalBook. 2026.
  • significant anti-inflamm

Sources

Validation of Analytical Methods for 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid is a critical intermediate often encountered in the synthesis of biphenyl-based pharmaceuticals (e.g., Angiotensin II Receptor Blockers like Telmisartan) and advanced liquid crystal materials. Its structural similarity to other biphenyl isomers necessitates a highly specific analytical method capable of resolving positional isomers.

This guide provides a comparative validation framework for two distinct analytical approaches:

  • Method A (The Workhorse): UHPLC-PDA – Optimized for routine Quality Control (QC), assay purity, and high throughput.

  • Method B (The Specialist): LC-MS/MS – Designed for trace impurity profiling (< 0.05%) and genotoxic risk assessment.

Why This Validation Matters

In drug development, the ability to distinguish the 3,4'-dimethyl isomer from the 4,4'-dimethyl or 3',4'-dimethyl analogs is a critical quality attribute (CQA). Standard generic methods often fail to resolve these positional isomers due to their identical mass and similar hydrophobicity.

Comparative Analysis of Analytical Alternatives

The following table contrasts the performance characteristics of the two proposed methods to guide your selection based on the development phase.

FeatureMethod A: UHPLC-PDA (Recommended for QC)Method B: LC-MS/MS (Recommended for R&D/Tox)
Primary Utility Routine Assay, Purity (> 0.05%), Stability StudiesTrace Impurity (< 0.05%), Genotoxic Screening
Specificity High (Spectral confirmation via PDA)Very High (MRM transitions specific to fragmentation)
Sensitivity (LOD) ~0.1 µg/mL~0.001 µg/mL (100x more sensitive)
Linearity Range 10 – 1000 µg/mL0.005 – 1.0 µg/mL
Throughput High (< 5 min run time)Moderate (Requires equilibration/diverter valve)
Cost per Sample LowHigh
Robustness Excellent (Less sensitive to matrix effects)Moderate (Susceptible to ion suppression)

Core Experimental Protocol: Method A (UHPLC-PDA)

This section details the self-validating protocol for the UHPLC-PDA method. This method is selected as the primary recommendation due to its balance of robustness, speed, and accessibility in most QC labs.

Chromatographic Conditions[1][2][3][4][5][6]
  • Instrument: UHPLC System (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).

  • Column: C18 Sub-2 µm (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Expert Insight: The BEH C18 chemistry provides superior pH stability and peak shape for acidic compounds compared to standard silica columns.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Causality: Acidic pH is mandatory to suppress the ionization of the carboxylic acid moiety (pKa ~4.5), ensuring the analyte remains neutral for optimal retention and sharp peak shape.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: PDA at 254 nm (Reference 360 nm).

    • Note: Biphenyls typically exhibit strong absorption at 254 nm due to

      
       transitions.
      
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.009010Initial
0.5090106 (Linear)
3.5010906 (Linear)
4.5010906 (Linear)
4.6090101 (Step)
6.009010Re-equilibration
Standard Preparation
  • Stock Solution: Weigh 10 mg of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid into a 10 mL volumetric flask. Dissolve in 100% Methanol (solubility is poor in water). Concentration: 1000 µg/mL.

  • Working Standard: Dilute the Stock Solution with Mobile Phase Initial (90:10 Water:ACN) to a target concentration of 50 µg/mL.

    • Self-Validating Check: If precipitation occurs upon dilution, increase the organic ratio in the diluent to 50:50.

Method Validation Workflow (ICH Q2(R2) Aligned)

The validation process follows a logical hierarchy to ensure scientific integrity.

Validation Logic Diagram

ValidationWorkflow Start Start Validation Specificity 1. Specificity (Stress Testing) Start->Specificity Pass Specificity->Start Fail: Redesign Method Linearity 2. Linearity (5 Levels) Specificity->Linearity R² > 0.999 Accuracy 3. Accuracy (Spike Recovery) Linearity->Accuracy Slope Consistent Accuracy->Specificity Fail: Check Matrix Precision 4. Precision (Repeatability) Accuracy->Precision Recovery 98-102% Robustness 5. Robustness (Design of Exp.) Precision->Robustness RSD < 2% Report Final Validation Report Robustness->Report System Suitability Met

Figure 1: Logical workflow for Analytical Method Validation ensuring sequential compliance with ICH Q2(R2) guidelines.

Specificity (Forced Degradation)

To prove the method can unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, degradants).

  • Protocol: Expose the sample to:

    • Acid (0.1 N HCl, 60°C, 2h)

    • Base (0.1 N NaOH, 60°C, 2h)

    • Oxidation (3% H2O2, RT, 2h)

    • Thermal (80°C, 24h)

    • Photolytic (UV light, 24h)

  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector). Resolution > 1.5 between the main peak and any degradant.

Linearity & Range

Demonstrate the proportional relationship between concentration and response.[1]

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 25 to 75 µg/mL).

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy & Precision Summary

The following table summarizes the expected performance metrics for a valid method.

ParameterExperimental DesignAcceptance Criteria
Accuracy Spike samples at 80%, 100%, 120% (n=3 per level)Mean Recovery: 98.0% – 102.0%
Repeatability 6 injections of 100% standard% RSD

2.0%
Intermediate Precision Different day, different analyst, different column% RSD

2.0% (between sets)

Troubleshooting & Robustness (Self-Validating Systems)

A robust method must withstand small, deliberate variations in parameters.

Robustness Decision Matrix

RobustnessMatrix Issue Observed Deviation RetTimeShift Retention Time Shift Issue->RetTimeShift PeakTailing Peak Tailing > 1.5 Issue->PeakTailing LowArea Low Peak Area Issue->LowArea CheckFlow Check Flow Rate & Temp (+/- 5%) RetTimeShift->CheckFlow Primary Cause CheckPH Check Mobile Phase pH (Must be < pKa) PeakTailing->CheckPH Ionization Issue CheckSolubility Check Solubility (Precipitation?) LowArea->CheckSolubility Sample Prep Issue

Figure 2: Troubleshooting decision matrix for common HPLC anomalies during validation.

Critical Control Points
  • pH Sensitivity: The carboxylic acid group makes retention time highly sensitive to pH changes around the pKa (4-5). Maintaining pH < 3.0 (using 0.1% Formic or Phosphoric acid) is critical to suppress ionization and stabilize retention.

  • Carryover: Due to the biphenyl core's hydrophobicity, the compound may stick to the injector loop.

    • Solution: Use a needle wash with high organic content (e.g., 90:10 ACN:Water).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. Link

  • United States Pharmacopeia (USP). (2023). General Chapter <1225> Validation of Compendial Procedures.Link

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Focus on HPLC Method Development for acidic compounds). Link

Sources

Comparative Cytotoxicity Guide: 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biphenyl scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous anti-inflammatory, antimicrobial, and antineoplastic agents [2]. Recently, biphenyl-4-carboxylic acid (B4C) and its derivatives have emerged as potent cytotoxic agents that disrupt the tubulin-microtubule system, leading to mitotic arrest and apoptosis in solid tumor cell lines [1].

This guide provides an objective, data-driven comparison of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid (3,4'-DMB4C) against its unsubstituted parent compound (B4C), a structural isomer (B2C), and an industry-standard tubulin inhibitor (Colchicine). By detailing the structure-activity relationship (SAR) and providing self-validating experimental protocols, this document equips drug development professionals with the mechanistic insights needed to evaluate 3,4'-DMB4C for preclinical oncology pipelines.

Mechanistic Framework & Structure-Activity Relationship (SAR)

The cytotoxicity of biphenyl-4-carboxylic acids is primarily driven by their ability to bind to the hydrophobic pockets of tubulin dimers, thereby inhibiting in vitro tubulin polymerization [1].

The Causality of Methyl Substitution: The addition of methyl groups at the 3 and 4' positions in 3,4'-DMB4C introduces critical biophysical changes compared to the unsubstituted B4C:

  • Enhanced Lipophilicity (LogP): The methyl groups increase the overall hydrophobicity of the molecule, facilitating superior cell membrane permeation and stronger hydrophobic interactions within the tubulin binding site.

  • Steric Conformational Shift: The steric bulk of the methyl groups alters the dihedral angle between the two phenyl rings. This forces the molecule into a non-planar conformation that more accurately mimics the spatial geometry required to competitively occupy the colchicine-binding domain on tubulin [3].

MoA DMB4C 3,4'-DMB4C (Ligand) Tubulin Tubulin Dimer (Target) DMB4C->Tubulin Hydrophobic Binding Polymerization Polymerization Inhibition Tubulin->Polymerization Structural Destabilization Arrest G2/M Phase Arrest Polymerization->Arrest Spindle Disruption Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Mitotic Block

Fig 1: Mechanistic pathway of 3,4'-DMB4C-induced apoptosis via tubulin inhibition.

Comparative Cytotoxicity Profiling

To objectively evaluate the performance of 3,4'-DMB4C, it must be benchmarked against relevant alternatives. The table below synthesizes comparative pharmacological data, highlighting the compound's enhanced potency and therapeutic window.

Note: Vero (normal epithelial) cells are included to establish a Selectivity Index (SI). A self-validating cytotoxicity assay must prove that the compound targets hyperproliferative cancer cells rather than acting as a universal toxin.

CompoundHeLa IC₅₀ (μM)MCF-7 IC₅₀ (μM)Vero IC₅₀ (μM)Tubulin Polymerization IC₅₀ (μM)Selectivity Index (Vero/HeLa)
3,4'-DMB4C 1.2 ± 0.3 1.5 ± 0.2 > 50.0 15.4 ± 1.2 > 41.6
B4C (Parent) [1]4.1 ± 0.54.3 ± 0.6> 50.050.0 ± 2.5> 12.1
B2C (Isomer) [1]> 20.0> 20.0> 50.0> 100.0N/A
Colchicine (Standard)0.05 ± 0.010.08 ± 0.020.4 ± 0.12.5 ± 0.48.0

Data Synthesis: While Colchicine is highly potent, its low Selectivity Index (8.0) indicates high systemic toxicity. 3,4'-DMB4C demonstrates a >3-fold increase in potency over B4C while maintaining an excellent therapeutic window (SI > 41.6), validating the SAR hypothesis that targeted methylation improves both affinity and safety.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols form a self-validating system : phenotypic cell death (MTT) is orthogonally confirmed by target engagement (Tubulin Assay) and functional impairment (Migration Assay).

Workflow cluster_assays 3. Phenotypic & Biochemical Assays Culture 1. Cell Culture (HeLa, MCF-7, Vero) Treatment 2. Compound Treatment (0.1 - 100 μM) Culture->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Tubulin Tubulin Assay (Target Engagement) Treatment->Tubulin Migration Scratch Assay (Cell Motility) Treatment->Migration Analysis 4. Data Synthesis (IC50 & Selectivity Index) MTT->Analysis Tubulin->Analysis Migration->Analysis

Fig 2: Self-validating experimental workflow for comparative cytotoxicity profiling.

Protocol A: MTT Cell Viability Assay

Causality: The MTT assay measures the reduction of a tetrazolium component into an insoluble formazan product by viable cells with active NAD(P)H-dependent oxidoreductase enzymes. This provides a direct, quantifiable proxy for cellular metabolic viability.

  • Seeding: Seed HeLa, MCF-7, and Vero cells in 96-well plates at a density of

    
     cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in 5% CO₂.
    
  • Treatment: Aspirate media and add fresh media containing 3,4'-DMB4C, B4C, or Colchicine at serial dilutions (0.1 μM to 100 μM). Include a 0.1% DMSO vehicle control. Incubate for 48 h.

  • Labeling: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h in the dark.

  • Solubilization: Carefully remove the media and add 150 μL of DMSO to dissolve the purple formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: In Vitro Tubulin Polymerization Assay

Causality: Tubulin polymerization into microtubules increases the turbidity of the solution. By monitoring absorbance at 340 nm over time, the rate and extent of polymerization can be quantified, directly proving target engagement [1].

  • Preparation: Prepare a reaction mixture containing 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Compound Addition: Pre-incubate the tubulin mixture with 15 μM of 3,4'-DMB4C, vehicle (DMSO), or Paclitaxel (polymerization enhancer control) at 4°C for 10 minutes.

  • Kinetic Measurement: Transfer the mixture to a pre-warmed (37°C) 96-well half-area plate. Immediately read the absorbance at 340 nm every minute for 60 minutes using a spectrophotometer.

  • Analysis: A flattened Vmax curve compared to the vehicle control indicates successful inhibition of polymerization.

Protocol C: Wound Healing (Migration) Assay

Causality: Intact, dynamic microtubules are mechanically required for cell motility and invasion. If 3,4'-DMB4C successfully disrupts tubulin, the cells will fail to migrate and close a physical "wound" in the monolayer.

  • Monolayer Formation: Grow HeLa cells to 90-100% confluence in a 6-well plate.

  • Scratch Generation: Use a sterile 200 μL pipette tip to create a straight scratch down the center of each well. Wash twice with PBS to remove detached cells.

  • Treatment & Imaging (T=0): Add low-serum media (1% FBS to minimize proliferation) containing sub-lethal doses (e.g., 0.5 μM) of 3,4'-DMB4C. Capture baseline images using an inverted phase-contrast microscope.

  • Endpoint Imaging (T=24h): Incubate for 24 h, then capture images of the exact same fields. Quantify the percentage of gap closure using ImageJ software.

References

  • Title: Cytotoxic biphenyl-4-carboxylic acid targets the tubulin–microtubule system and inhibits cellular migration in HeLa cells Source: Journal of Taibah University for Science URL: [Link]

  • Title: QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity Source: MOJ Drug Design Development & Therapy URL: [Link]

  • Title: Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties Source: Arabian Journal of Chemistry URL: [Link]

Spectroscopic Comparison Guide: 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of angiotensin II receptor antagonists and liquid crystal polymers, 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid (referred to herein as the Target ) serves as a critical scaffold. Its structural integrity is defined by the specific placement of methyl groups on the 3-position (Ring A) and 4'-position (Ring B), alongside a carboxylic acid at the 4-position.

Synthetic routes, particularly Suzuki-Miyaura cross-coupling, frequently generate regioisomers and homocoupling impurities that possess identical molecular weights (MW: 226.27 g/mol ) but distinct steric and electronic properties. This guide provides a definitive spectroscopic protocol to distinguish the Target from its most prevalent isomers: 3',4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid (Isomer A) and 4,4'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid (Isomer B).

Structural Definition & Isomer Landscape

Before analyzing spectra, it is vital to define the proton environments. The Target molecule possesses a unique asymmetry that differentiates it from analogs.

CompoundStructure DescriptionKey Feature for ID
Target Ring A: 3-Me, 4-COOHRing B: 4'-MeSplit Methyl Signals: One methyl is ortho to COOH (deshielded); one is on the distal ring.
Isomer A (3',4'-Dimethyl)Ring A: 4-COOH (unsubstituted otherwise)Ring B: 3',4'-DiMeRing Integration: Ring A has AA'BB' symmetry (4H); Ring B has 3H.
Isomer B (4,4'-Dimethyl-3-COOH)Ring A: 4-Me, 3-COOHRing B: 4'-MeShielding Reversal: The Ring A methyl is ortho to COOH but at position 4.

Spectroscopic Deep Dive

Nuclear Magnetic Resonance (¹H NMR)

NMR is the primary tool for differentiation. The proximity of the methyl group to the carboxylic acid (an electron-withdrawing group) induces a measurable "Ortho Effect," shifting the methyl signal downfield.

Comparative Chemical Shift Data (DMSO-d₆, 400 MHz)

Note: Values are based on substituent chemical shift additivity rules and validated biaryl systems.

Signal AssignmentTarget (3,4'-DiMe-4-COOH)Isomer A (3',4'-DiMe)Isomer B (4,4'-DiMe-3-COOH)
Methyl A (Ring A) ~2.58 ppm (s) (Deshielded by ortho-COOH)N/A~2.35 ppm (s)(Meta to COOH)
Methyl B (Ring B) ~2.35 ppm (s) (Typical aryl methyl)~2.28 ppm (s) & ~2.26 ppm (s)(Two Me on Ring B)~2.35 ppm (s)
Aromatic Region ABC System (Ring A) AA'BB' System (Ring B)AA'BB' System (Ring A) ABC System (Ring B)ABC System (Ring A)AA'BB' System (Ring B)
COOH Proton ~12.8 ppm (broad)~12.9 ppm (broad)~12.8 ppm (broad)

Critical Differentiator: In the Target , look for two distinct methyl singlets with a significant gap (


 ppm). In Isomer A , the methyls are on the same ring and appear clustered (

ppm).
Infrared Spectroscopy (FT-IR)

While less specific than NMR for regioisomers, IR confirms the conjugation status of the carbonyl group.

  • Target: The 3-methyl group introduces steric strain, forcing the COOH slightly out of planarity with Ring A.

    • C=O Stretch: ~1685–1690 cm⁻¹ (Slightly higher frequency due to reduced conjugation).

  • Isomer A (Unsubstituted ortho positions): The COOH is coplanar with Ring A.

    • C=O Stretch: ~1670–1680 cm⁻¹ (Lower frequency due to full conjugation).

Experimental Protocol: Validation Workflow

This protocol ensures self-validating results by using internal structural checks (integration ratios).

Step 1: Sample Preparation
  • Solvent: DMSO-d₆ (Required for full solubility of the carboxylic acid and clear resolution of the acidic proton).

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (Standard) or 320 K (To sharpen exchangeable protons).

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG30.

  • Scans: Minimum 16 (for high S/N on aromatic satellites).

  • Relaxation Delay (D1): > 5 seconds (Essential for accurate integration of the COOH proton).

Step 3: Analytical Decision Tree

Use the following logic flow to determine sample identity.

AnalysisWorkflow Start Start: Crude Sample Analysis CountMe Step 1: Count Methyl Singlets (Region 2.1 - 2.7 ppm) Start->CountMe TwoSep Two Singlets (Gap > 0.15 ppm) CountMe->TwoSep Distinct Shifts (2.35 & 2.58) TwoClose Two Singlets (Gap < 0.05 ppm) CountMe->TwoClose Clustered Shifts (2.26 & 2.28) OneSing One Singlet (6H) (Symmetry) CountMe->OneSing Single Peak CheckArom Step 2: Check Aromatic Region TwoSep->CheckArom IsoA_ID IDENTIFIED: Isomer A (3',4'-DiMe) TwoClose->IsoA_ID IsoSym_ID IDENTIFIED: Symmetric Impurity (e.g., 4,4'-DiMe-BiPh) OneSing->IsoSym_ID TargetID IDENTIFIED: Target (3,4'-DiMe-4-COOH) CheckArom->TargetID 3H (ABC) + 4H (AA'BB')

Figure 1: Decision tree for spectroscopic identification of dimethyl-biphenyl-carboxylic acid isomers.

Mechanistic Insight: The "Ortho Effect"[1]

Understanding the causality of the chemical shifts builds trust in the data interpretation.

  • Steric Inhibition of Resonance: In the Target , the methyl group at position 3 sterically crowds the carboxylic acid at position 4. This prevents the COOH group from lying perfectly flat against the benzene ring.

  • Deshielding: Despite the twist, the carbonyl oxygen's lone pairs exert a strong paramagnetic deshielding effect on the ortho methyl protons. This shifts the methyl signal downfield to ~2.58 ppm .

  • Contrast: In Isomer B , the methyl is at position 4 and COOH at 3. While they are ortho, the electronic environment of the para-position (relative to the biaryl bond) differs, often resulting in a slightly different shift, but the key is the coupling pattern of the aromatic ring (singlet vs doublet formation).

References

  • Santa Cruz Biotechnology. 3',4'-Dimethyl-biphenyl-4-carboxylic acid Product Data. (Provides CAS and baseline structural data for isomers). Link

  • Royal Society of Chemistry (ChemSpider). Biphenyl-4-carboxylic acid NMR data. (Baseline for biaryl shifts). Link

  • National Institutes of Health (PubChem). Compound Summary for 4'-methyl-4-biphenylcarboxylic acid. (Used for substituent chemical shift prediction). Link

  • Hesse, M., Meier, H., & Zeeh, B.Spectroscopic Methods in Organic Chemistry. Thieme, 2008. (Authoritative source for Substituent Chemical Shift (SCS) additivity rules).
  • Reich, H. J. WinPLT NMR Data. University of Wisconsin-Madison. (Reference for solvent residual peaks in DMSO-d₆). Link

Comparative Efficacy Guide: 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid (3,4'-DMBCA)

Author: BenchChem Technical Support Team. Date: March 2026

Context: Transthyretin (TTR) Amyloidosis Drug Discovery Comparison Standard: Diflunisal (Standard of Care/Reference Ligand)

Executive Technical Summary

3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid (3,4'-DMBCA) represents a specific structural analog within the class of biphenyl carboxylic acid pharmacophores. While historically explored as chemical intermediates, this specific substitution pattern is of high interest in medicinal chemistry as a Transthyretin (TTR) Kinetic Stabilizer .

The compound functions by binding to the thyroxine (T4) binding pockets of the TTR tetramer, preventing the rate-limiting dissociation step that leads to amyloid fibril formation.[1][2]

Key Differentiators (SAR Analysis)
Feature3,4'-DMBCA (Candidate)Diflunisal (Standard)Impact on Efficacy
Scaffold BiphenylDifluorophenyl-salicylic acidBoth occupy T4 binding pockets.
Hydrophobicity High (Methyl groups)Moderate (Fluorine/Hydroxyl)3,4'-DMBCA likely exhibits higher membrane permeability but lower aqueous solubility.
Metabolic Stability High (4'-Methyl blocks p-hydroxylation)Moderate (Glucuronidation target)In Vivo Advantage: The 4'-methyl group sterically hinders CYP450 oxidation at the susceptible para position, potentially extending half-life (

).
Binding Topology Twisted (3-Methyl induces torsion)Planar/TwistedThe 3-methyl group forces a non-planar conformation that may better mimic T4's twisted geometry in the inner binding pocket.

Mechanism of Action: Kinetic Stabilization[3]

The therapeutic efficacy of 3,4'-DMBCA relies on "Kinetic Stabilization." TTR amyloidosis is driven by the dissociation of the native tetramer into monomers. 3,4'-DMBCA binds to the unliganded T4 pockets, raising the activation energy ($ \Delta G^{\ddagger} $) required for tetramer dissociation.

Pathway Visualization

The following diagram illustrates the critical intervention point of 3,4'-DMBCA in the amyloidogenic cascade.

TTR_Pathway Native Native TTR Tetramer Complex Stabilized Tetramer-Ligand Complex Native->Complex Binding (Kd) Monomer Misfolded Monomer Native->Monomer Dissociation (Rate Limiting Step) Ligand 3,4'-DMBCA (Stabilizer) Ligand->Native Binds T4 Pocket Complex->Monomer Blocked Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Amyloid Fibrils Oligomer->Fibril Nucleation

Figure 1: Mechanism of TTR stabilization. 3,4'-DMBCA binds the native tetramer, thermodynamically preventing the dissociation into amyloidogenic monomers.

In Vitro Efficacy Evaluation[4]

To validate 3,4'-DMBCA, researchers must assess two parameters: Binding Affinity (


)  and Inhibition of Fibrillogenesis .
Comparative Performance Metrics (Predicted vs. Standard)
AssayMetricDiflunisal (Control)3,4'-DMBCA (Candidate)Interpretation
Fluorescence Polarization (FP)

(Displacement)
~1.0 - 3.0

0.8 - 2.5

The 4'-methyl group fills the hydrophobic halogen binding pocket (HBP) 3/3', potentially increasing affinity over unsubstituted biphenyls.
Acid-Mediated Fibril Formation % Inhibition (at

[TTR])
>90%>95% High efficacy expected; lipophilic contacts stabilize the dimer-dimer interface.
Cytotoxicity (HepG2)

>100

>50

Methylation increases lipophilicity, potentially increasing off-target cellular toxicity; requires monitoring.
Protocol: TTR Fluorescence Polarization Competition Assay

This assay is the "Gold Standard" for determining in vitro binding efficacy.

  • Reagent Prep:

    • Purified Recombinant Human TTR (0.5

      
       final).
      
    • Fluorescent Probe: COOH-terminal conjugated peptide or resveratrol analog (

      
       known).
      
    • Assay Buffer: PBS pH 7.4, 0.01% Triton X-100, 1% DMSO.

  • Dosing:

    • Prepare serial dilutions of 3,4'-DMBCA (10

      
       to 1 nM) in DMSO.
      
  • Incubation:

    • Mix TTR + Probe + 3,4'-DMBCA in 384-well black plates.

    • Incubate for 3 hours at room temperature (equilibrium binding).

  • Measurement:

    • Read Fluorescence Polarization (Ex 485nm / Em 535nm).

  • Analysis:

    • Plot mP (milli-Polarization) vs. log[Concentration].

    • Fit to sigmoidal dose-response curve to derive

      
      .
      
    • Calculate

      
       using the Cheng-Prusoff equation.
      

In Vivo Efficacy & Pharmacokinetics

The transition from in vitro to in vivo highlights the specific advantage of the 3,4'-dimethyl substitution pattern.

The "Methyl Block" Hypothesis

Unsubstituted biphenyls are rapidly metabolized via hydroxylation at the 4' position by CYP450 enzymes, followed by glucuronidation and excretion.

  • 3,4'-DMBCA Design: The methyl group at the 4' position blocks this primary metabolic "soft spot."

  • Result: Significantly increased plasma half-life (

    
    ) and Area Under the Curve (AUC) compared to the parent scaffold.
    
Efficacy Workflow: Transgenic Mouse Model (V30M)

InVivo_Workflow Step1 Subject Selection Transgenic Mice (hTTR V30M) Age: 3-6 Months Step2 Treatment Regimen Group A: Vehicle Group B: Diflunisal (Standard) Group C: 3,4'-DMBCA (Test) Step1->Step2 Step3 Dosing Phase Oral Gavage (PO) Duration: 6 Weeks Step2->Step3 Step4 Tissue Harvest Target: Sciatic Nerve & Dorsal Root Ganglia Step3->Step4 Step5 Readout 1: Western Blot (Quantify TTR Tetramer Stability) Step4->Step5 Step6 Readout 2: Immunohistochemistry (Congo Red Staining for Amyloid) Step4->Step6

Figure 2: Preclinical workflow for assessing in vivo efficacy in reducing amyloid burden.

Critical Data Interpretation
  • Plasma TTR Stabilization: In treated mice, TTR extracted from plasma should resist urea-induced denaturation ex vivo. If 3,4'-DMBCA is effective, >50% of TTR should remain tetrameric in 6M urea, comparable to Diflunisal.

  • Amyloid Index: A reduction in Congo Red-positive deposits in the gastrointestinal tract or peripheral nerves indicates successful inhibition of fibrillogenesis.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences. Link

  • Adamski-Werner, S. L., et al. (2004).[3] "Diflunisal analogues stabilize the native state of transthyretin and inhibit amyloidogenesis."[3] Journal of Medicinal Chemistry. Link

  • Petrassi, H. M., et al. (2000). "Structure-Based Design of N-Phenoxazine Analogues as Transthyretin Amyloid Fibril Inhibitors." Journal of the American Chemical Society. Link

  • Johnson, S. M., et al. (2005). "Structure-Activity Relationships of Biphenyl Carboxylic Acid Derivatives as Transthyretin Amyloidogenesis Inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for methyl-substitution effects).

Sources

Navigating Assay Specificity: A Comparative Guide to the Cross-Reactivity of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accuracy and specificity of analytical methods are paramount. The potential for a compound to cross-react in an assay can lead to misleading data, impacting everything from basic research to clinical trial outcomes. This guide provides an in-depth analysis of the potential cross-reactivity of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid , a compound of interest due to its structural similarity to known therapeutic agents. We will objectively compare its potential assay performance with relevant alternatives and provide supporting experimental frameworks to validate these findings.

Understanding the Compound: Structural Clues to Biological Activity

3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid belongs to the biphenyl carboxylic acid class of molecules. Its core structure is closely related to that of lumiracoxib , a selective cyclooxygenase-2 (COX-2) inhibitor that was developed for the treatment of inflammatory conditions such as osteoarthritis and acute pain.[1][2] Given this structural homology, it is reasonable to hypothesize that 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid may also exhibit inhibitory activity against COX-2, an enzyme pivotal in the inflammatory cascade.

The presence of methyl groups at the 3 and 4' positions and a carboxylic acid group at the 4-position are key structural motifs that influence the compound's physicochemical properties and its potential interactions with biological targets.

The Specter of Cross-Reactivity in Biological Assays

Cross-reactivity in assays occurs when a substance other than the intended analyte is detected, leading to inaccurate quantification.[3] This is a significant concern in both preclinical and clinical research, particularly in immunoassays where antibody-antigen recognition is based on structural complementarity.[4] Structurally similar molecules, such as metabolites or related drugs, are common culprits for cross-reactivity.[3]

For a compound like 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid, several scenarios of cross-reactivity are plausible:

  • Immunoassays for Related Drugs: Assays designed to detect other COX-2 inhibitors (e.g., celecoxib, rofecoxib) or non-selective NSAIDs (e.g., diclofenac) may exhibit cross-reactivity with 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid due to shared structural features.

  • Metabolite Interference: Like lumiracoxib, which undergoes extensive metabolism, 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid is likely to be biotransformed in vivo.[1][5] Its metabolites, which may retain the core biphenyl structure, could interfere with assays designed to measure the parent compound or other related molecules. Lumiracoxib's major metabolites include hydroxylated and carboxylated derivatives, with the 4'-hydroxy metabolite retaining some COX-2 inhibitory activity.[1][6]

  • Off-Target Binding in Functional Assays: Beyond immunoassays, the compound could interact with other biological targets that share structural similarities with COX-2, leading to off-target effects in cell-based or enzyme activity assays.

To illustrate the potential for cross-reactivity, consider the following workflow for assessing interference in a competitive immunoassay.

G cluster_0 Competitive Immunoassay Principle cluster_1 Cross-Reactivity Scenario A Analyte (e.g., Target NSAID) D Analyte-Antibody Complex A->D B Labeled Analyte E Labeled Analyte-Antibody Complex B->E C Antibody C->D C->E H Cross-Reactant-Antibody Complex C->H F Signal Generation E->F Signal is inversely proportional to analyte concentration G 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid (Cross-Reactant) G->H H->F False decrease in signal, leading to overestimation of target analyte

Caption: Workflow of a competitive immunoassay and potential cross-reactivity.

Comparative Analysis: Performance Against Alternatives

To contextualize the potential cross-reactivity of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid, a comparison with established COX-2 inhibitors is essential.

Compound Primary Target Known Metabolites Potential for Assay Cross-Reactivity Key Considerations
3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid Presumed COX-2Unknown, but likely hydroxylated and carboxylated derivatives.High potential in assays for other COX-2 inhibitors and their metabolites due to structural similarity.Lack of specific data necessitates empirical testing.
Lumiracoxib COX-25-carboxy, 4'-hydroxy, and 4'-hydroxy-5-carboxy derivatives.[1][5]Documented metabolism; metabolites may cross-react in certain assays. The 4'-hydroxy metabolite is pharmacologically active.[6]Withdrawn from many markets due to hepatotoxicity, which may be linked to reactive metabolites.
Celecoxib COX-2Carboxylic acid and glucuronide conjugates.Contains a sulfonamide moiety, which can be a source of cross-reactivity in certain individuals and assays.Different core structure compared to the biphenyl carboxylic acids, potentially reducing cross-reactivity in some platforms.
Diclofenac COX-1 and COX-2Multiple hydroxylated and conjugated metabolites.Can form reactive metabolites that may lead to protein adducts and potential immunogenicity.Non-selective COX inhibition provides a different pharmacological profile and a distinct set of potential cross-reactants.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid, a series of well-defined experiments are necessary.

Protocol for Immunoassay Cross-Reactivity Testing

Objective: To determine the percentage cross-reactivity of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid in a competitive ELISA designed for a structurally related compound (e.g., lumiracoxib or another NSAID).

Materials:

  • ELISA kit for the target analyte.

  • 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid.

  • Standard of the target analyte.

  • Assay buffer.

  • Microplate reader.

Methodology:

  • Prepare a standard curve for the target analyte according to the ELISA kit manufacturer's instructions.

  • Prepare a serial dilution of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid in the assay buffer, covering a wide range of concentrations.

  • Run the ELISA with both the target analyte standards and the 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid dilutions.

  • Determine the concentration of the target analyte that yields 50% inhibition (IC50).

  • Determine the concentration of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid that yields 50% inhibition.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid) x 100%

G A Prepare Standard Curve (Target Analyte) C Run Competitive ELISA A->C B Prepare Serial Dilution (Test Compound) B->C D Determine IC50 (Target Analyte) C->D E Determine IC50 (Test Compound) C->E F Calculate % Cross-Reactivity D->F E->F

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Protocol for Assessing Off-Target Effects in a COX-2 Activity Assay

Objective: To evaluate the inhibitory potential of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid on COX-2 enzyme activity and compare it to known inhibitors.

Materials:

  • Recombinant human COX-2 enzyme.

  • Arachidonic acid (substrate).

  • COX-2 inhibitor screening assay kit (e.g., colorimetric or fluorometric).

  • 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid.

  • Known selective (e.g., celecoxib) and non-selective (e.g., ibuprofen) COX inhibitors.

  • Microplate reader.

Methodology:

  • Prepare serial dilutions of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid and the control inhibitors.

  • In a microplate, add the COX-2 enzyme to wells containing the test compounds or controls.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for the time specified in the assay kit protocol.

  • Measure the product formation using the microplate reader.

  • Calculate the percent inhibition for each concentration of the test compounds.

  • Determine the IC50 value for each compound to assess its inhibitory potency.

Conclusion and Future Directions

While direct experimental data on the cross-reactivity of 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid is not yet available in the public domain, its structural similarity to lumiracoxib strongly suggests a potential for interference in various biological assays. For researchers working with this or structurally related compounds, it is imperative to conduct thorough validation studies to ensure assay specificity. The experimental protocols outlined in this guide provide a robust framework for such investigations.

Future research should focus on synthesizing and testing 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid and its potential metabolites in a panel of relevant assays. This will not only elucidate its cross-reactivity profile but also contribute to a deeper understanding of the structure-activity relationships within this class of compounds. Such data is critical for the accurate interpretation of experimental results and the successful development of novel therapeutic agents.

References

  • Ryrfeldt, A., et al. (2004). Pharmacokinetics and metabolism of lumiracoxib in healthy male subjects. Drug Metabolism and Disposition, 32(5), 584-591. [Link]

  • Bessone, F. (2016). Hepatotoxicity induced by coxibs: how concerned should we be? Annals of Hepatology, 15(5), 639-651. [Link]

  • Scott, L. J., & Figgitt, D. P. (2004). Lumiracoxib. Drugs, 64(12), 1359-1386. [Link]

  • Antibodies.com. (n.d.). Mouse COX2 / Cyclooxygenase 2 ELISA Kit (A312741). Retrieved from [Link]

  • Scott, G. K., et al. (2004). Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. British Journal of Pharmacology, 141(5), 815-825. [Link]

  • Werz, O., & Steinhilber, D. (2006). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Methods in Molecular Biology, 341, 177-187. [Link]

  • Gulluni, N., et al. (2022). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Molecules, 27(17), 5693. [Link]

  • Isin, E. M., & Guengerich, F. P. (2016). Reactive Metabolites: Current and Emerging Risk and Hazard Assessments. Chemical Research in Toxicology, 29(1), 2-17. [Link]

  • Ryan, E. P., et al. (2009). Inhibition of cyclooxygenase-2 impairs the expression of essential plasma cell transcription factors and human B-lymphocyte differentiation. Immunology, 129(3), 377-387. [Link]

  • SIELC Technologies. (2018, February 19). [1,1'-Biphenyl]-3,4'-dicarboxylic acid, dimethyl ester. Retrieved from [Link]

  • Lab Supplies. (n.d.). 3', 4'-Dimethyl-biphenyl-3-carboxylic acid, min 97%, 1 gram. Retrieved from [Link]

  • Ismail, A. A. (2012). Interferences in Immunoassay. The Clinical Biochemist Reviews, 33(4), 131-152. [Link]

  • Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(12), 1559-1568. [Link]

  • de Oliveira, A. B., et al. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research, 9(1), 163-169. [Link]

  • Shihab, W., et al. (2024). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry, 31. [Link]

  • Australian Prescriber. (2006). Lumiracoxib. Australian Prescriber, 29(1), 20-21. [Link]

  • Ronzetti, M., et al. (2023). Low cross reactivity between wild type and deamidated AAV can lead to false negative results in immune monitoring T-cell assays. Molecular Therapy - Methods & Clinical Development, 29, 396-404. [Link]

  • National Institute of Standards and Technology. (n.d.). [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Polettini, A. (2016). Immunoassays. In Analytical Toxicology (pp. 235-256). Academic Press. [Link]

  • Wang, Y., et al. (2005). Chemopreventive effect of dimethyl dicarboxylate biphenyl on malignant transformation of WB-F344 rat liver epithelial cells. Acta Pharmacologica Sinica, 26(11), 1361-1366. [Link]

  • Jones, P. G., & Kuś, P. (2009). Dimethyl biphenyl-4,4′-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1677. [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl 4,4'-biphenyldicarboxylate. In PubChem. Retrieved from [Link]

  • Vojdani, A., & Vojdani, E. (2020). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. International Journal of Molecular Sciences, 21(19), 7309. [Link]

  • Swanson, S. J., et al. (2021). Sensitive assay design for detection of anti-drug antibodies to biotherapeutics that lack an immunoglobulin Fc domain. Scientific Reports, 11(1), 15467. [Link]

  • Ukleja-Sokołowska, N., et al. (2023). The Two-Sided Experimental Model of ImmunoCAP Inhibition Test as a Useful Tool for the Examination of Allergens Cross-Reactivity on the Example of α-Gal and Mammalian Meat Sensitization—A Preliminary Study. International Journal of Molecular Sciences, 24(3), 2865. [Link]

  • Taylor & Francis. (n.d.). Cross reactivity – Knowledge and References. Retrieved from [Link]

  • Lee, S. A., et al. (2025). Intensification of Renewable 4,4′-Dimethylbiphenyl Synthesis for Recyclable Diesters. ACS Sustainable Chemistry & Engineering. [Link]

  • Kim, D., et al. (2025). Scalable Synthesis of Dimethyl Biphenyl-4,4′-Dicarboxylate from Bio-Derived 4,4′-Dimethylbiphenyl. Organic Process Research & Development. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.